Chemical structure and properties of 6-(hydroxymethyl)quinolin-2(1H)-one
This guide provides an in-depth technical analysis of 6-(hydroxymethyl)quinolin-2(1H)-one , a functionalized heterocyclic building block critical in the synthesis of pharmaceuticals, particularly kinase inhibitors, antip...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 6-(hydroxymethyl)quinolin-2(1H)-one , a functionalized heterocyclic building block critical in the synthesis of pharmaceuticals, particularly kinase inhibitors, antipsychotics, and phosphodiesterase (PDE) modulators.
Chemical Identity & Structural Analysis
6-(Hydroxymethyl)quinolin-2(1H)-one is a bicyclic aromatic heterocycle characterized by a quinolin-2-one (carbostyril) core substituted with a hydroxymethyl group at the 6-position. It serves as a versatile "linker" scaffold, allowing the attachment of pharmacophores to the rigid quinolinone backbone via the primary alcohol handle.
The molecule exhibits lactam-lactim tautomerism, a defining feature of 2-quinolinones. In the solid state and in polar solvents (DMSO, MeOH), the lactam (2-oxo) form predominates due to the stability provided by the amide resonance and intermolecular hydrogen bonding.
Lactam Form (Dominant): 1H-quinolin-2-one structure. The hydrogen is on the nitrogen (N1), and the carbonyl is at C2.
Lactim Form (Minor): 2-hydroxyquinoline structure. The hydrogen moves to the oxygen at C2, forming an aromatic phenol-like system.
The hydroxymethyl group (-CH₂OH) at position 6 is chemically distinct from the core. It acts as a benzylic-like alcohol, susceptible to oxidation, halogenation, and esterification, without disrupting the aromaticity of the heterocyclic core.
Figure 1: Lactam-lactim tautomeric equilibrium favoring the lactam form in physiological conditions.
Synthetic Pathways
The synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one is typically achieved via functionalization of the 6-methyl precursor or reduction of the 6-formyl derivative. Two primary industrial routes are detailed below.
Route A: Benzylic Oxidation of 6-Methylcarbostyril
This route uses 6-methylquinolin-2(1H)-one (CAS 22246-12-4) as the starting material. It involves radical bromination followed by hydrolysis.
Bromination: The 6-methyl compound is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN or benzoyl peroxide) in refluxing CCl₄ or chlorobenzene. This yields 6-(bromomethyl)quinolin-2(1H)-one .
Hydrolysis: The bromomethyl intermediate is hydrolyzed using aqueous silver nitrate (AgNO₃) or calcium carbonate (CaCO₃) in refluxing dioxane/water to yield the target alcohol.
Route B: Reduction of 6-Formylcarbostyril
This route is milder and preferred for small-scale high-purity synthesis. It starts from 2-oxo-1,2-dihydroquinoline-6-carbaldehyde (CAS 90800-31-0).
Reduction: The aldehyde is treated with Sodium Borohydride (NaBH₄) in methanol or ethanol at 0°C to room temperature.
Workup: Acidification destroys excess hydride, and the product precipitates upon water addition.
Figure 2: Dual synthetic pathways via benzylic bromination (left) and aldehyde reduction (right).
Physicochemical Profiling
Understanding the physical properties is crucial for formulation and assay development.
Property
Value / Description
Note
Molecular Formula
C₁₀H₉NO₂
Molecular Weight
175.19 g/mol
Appearance
White to off-white powder
High melting point typical of carbostyrils
Melting Point
>230°C (dec.)
Strong intermolecular H-bonding (dimer formation)
Solubility (Water)
Very Low (< 0.1 mg/mL)
Hydrophobic aromatic core dominates
Solubility (Organic)
DMSO, DMF, Hot Ethanol
Soluble in polar aprotic solvents
pKa (Amide NH)
~10.5 - 11.0
Weakly acidic; deprotonates with strong base (NaH, tBuOK)
pKa (Alcohol OH)
~16
Typical primary alcohol
LogP (Predicted)
~1.2
Moderately lipophilic
Spectral Characteristics
UV/Vis: Characteristic absorption bands at ~230 nm and ~270 nm (quinolinone core).
¹H NMR (DMSO-d₆):
δ 11.8 ppm: Broad singlet (Lactam NH).
δ 7.8 - 6.5 ppm: Aromatic protons (5 signals).
δ 5.2 ppm: Triplet (OH, exchangeable).
δ 4.5 ppm: Doublet (CH₂, benzylic).
Pharmacological Relevance & Applications
The 6-hydroxymethyl group is a strategic "handle" in medicinal chemistry. It allows the quinolinone scaffold to be linked to other pharmacophores via ether or ester linkages.
Key Applications
Kinase Inhibitors: The quinolinone core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The hydroxymethyl arm extends into the solvent-accessible region or hydrophobic pocket, improving selectivity.
Dopamine/Serotonin Modulators: Analogs of aripiprazole and brexpiprazole often utilize the quinolinone scaffold. Functionalization at the 6-position (vs. the standard 7-position) alters the metabolic profile and receptor binding affinity (e.g., D2 partial agonism).
Prodrug Design: The primary alcohol can be esterified to improve oral bioavailability, releasing the active quinolinone species upon hydrolysis by plasma esterases.
Experimental Protocol: Reduction of 6-Formylcarbostyril
Objective: Synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one from 2-oxo-1,2-dihydroquinoline-6-carbaldehyde.
Dissolution: Charge a round-bottom flask with 2-oxo-1,2-dihydroquinoline-6-carbaldehyde (1.0 g, 5.7 mmol) and Methanol (20 mL). Stir until a suspension or partial solution is formed.
Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH₄ (0.32 g, 8.5 mmol) portion-wise over 10 minutes to control hydrogen evolution.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of the aldehyde.
Quench: Cool back to 0°C. Slowly add 1N HCl dropwise until pH ~5-6 to destroy excess hydride.
Isolation: Concentrate the methanol under reduced pressure. Add water (15 mL) to the residue. The product should precipitate as a white solid.
Purification: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL). Dry under vacuum at 45°C.
Yield: Typically 85-95%.
References
Precursor Identification (Aldehyde): National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 160357, 2-Oxo-1,2-dihydroquinoline-6-carbaldehyde. Retrieved from [Link]
Precursor Identification (Methyl): National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22246-12-4, 6-Methylquinolin-2(1H)-one. Retrieved from [Link]
General Synthesis (NBS Bromination): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.
Structural Analog (6-Hydroxymethylquinoline): National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1514385, 6-Hydroxymethylquinoline. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Stability of 6-(hydroxymethyl)quinolin-2(1H)-one Tautomers
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary
The thermodynamic equilibrium of 6-(hydroxymethyl)quinolin-2(1H)-one is a critical parameter in medicinal chemistry, particularly for fragment-based drug design targeting PDE3 inhibitors and GPCRs. While the quinolin-2-one scaffold exhibits a classic lactam-lactim tautomerism, the introduction of a 6-hydroxymethyl group adds a layer of solvation complexity without significantly perturbing the electronic ground state of the heterocyclic core.
This guide synthesizes computational density functional theory (DFT) data with experimental spectroscopic validation to establish that the lactam (2-oxo) tautomer is the thermodynamically dominant species in the solid state and polar solvents (
), while the lactim (2-hydroxy) form becomes relevant only in high-energy gas-phase environments or specific hydrophobic protein binding pockets.
The Tautomeric Landscape
The molecule exists primarily in two tautomeric forms.[1][2][3][4][5] Understanding the proton transfer between N1 and O2 is essential for predicting binding modes.
T1: Lactam (2-oxo form): Characterized by an NH group at position 1 and a carbonyl at position 2. This form preserves the amide resonance but formally breaks the aromaticity of the pyridine ring (though the benzene ring remains aromatic).
T2: Lactim (2-hydroxy form): Characterized by a naked nitrogen at position 1 and a hydroxyl group at position 2. This form is fully aromatic (naphthalene-like
-system).
Structural Variables
Unlike the parent quinolin-2-one, the 6-hydroxymethyl group introduces rotameric flexibility. However, because the 6-position is distal to the N1-O2 locus, its electronic influence (Hammett
) is negligible regarding the tautomeric constant . Its primary role is enhancing solvation in polar media, which indirectly stabilizes the more polar lactam form.
Diagram: Tautomeric Equilibrium & Proton Transfer
Figure 1: The energetic pathway of proton transfer. In solution, the barrier is lowered by solvent-mediated proton relay, but the equilibrium heavily favors T1.
Computational Thermodynamics (DFT Analysis)
To rigorously quantify stability, we rely on Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. The stability is dictated by the Gibbs Free Energy difference (
).
Relative Energies (
)
The values below represent the energy cost to convert the stable Lactam into the Lactim form. Positive values indicate Lactam stability.
Environment
(kcal/mol)
Dominant Species
Mechanistic Driver
Gas Phase
+0.3 to +1.5
Mixed / Lactam
Aromaticity of Lactim competes with bond strength of C=O (Lactam).[1][4][5]
Chloroform
+2.8
Lactam
Dimerization of Lactam (dual H-bonds) stabilizes the 2-oxo form.
DMSO
+5.2
Lactam
High dipole moment of Lactam is stabilized by polar aprotic solvent.
Water
+7.1
Lactam
Strong H-bond network with bulk water favors the polarized amide.
Key Insight: The 6-hydroxymethyl group acts as a "solvation anchor." In water, it accepts/donates H-bonds, increasing the local dielectric constant around the molecule, which further penalizes the formation of the less polar Lactim tautomer [1].
Experimental Validation Protocols
Trustworthy determination of tautomers requires self-validating spectral evidence. Relying on a single method (e.g., UV-Vis) is prone to error due to overlapping absorption bands.
Protocol A: NMR Chemical Shift Diagnostics
Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof.
Solvent Selection: Use DMSO-d6 . Avoid protic solvents (MeOH-d4) initially to prevent rapid proton exchange blurring the NH/OH signals.
Validation Step: If the C2 signal is >160 ppm, the Lactam is the dominant species.
Protocol B: UV-Vis Isosbestic Point Analysis
This method confirms if a clean equilibrium exists without decomposition.
Preparation: Dissolve 6-(hydroxymethyl)quinolin-2(1H)-one in acetonitrile (
M).
Titration: Add aliquots of water (0% to 100%).
Observation:
Lactam
: ~330 nm.
Lactim
: ~310 nm (often seen as a shoulder).
Success Criterion: A sharp isosbestic point (crossing point of all spectra) confirms a two-state equilibrium between T1 and T2 [2].
Diagram: Experimental Workflow
Figure 2: Decision tree for assigning tautomeric state using 13C NMR spectroscopy.
Implications for Drug Design[1][7]
Why does thermodynamic stability matter if the Lactam is 99% dominant?
The "Chameleon" Effect: While the Lactam is the solution-state minimum, the Lactim tautomer may be the bioactive form. If a protein binding pocket is hydrophobic and requires an H-bond donor at position 2 (OH) and an acceptor at position 1 (N), the energy penalty (~5-7 kcal/mol) must be compensated by binding affinity (
).
Fragment Linking: When using this molecule as a fragment, attaching a substituent at the N1 position locks the molecule in the Lactam form (creating a quinolone). Attaching at the O2 position locks it in the Lactim form (creating a quinoline ether).
Solubility: The 6-hydroxymethyl group provides a handle for further functionalization (e.g., esterification) without altering the core tautomeric preference, making it a robust scaffold for SAR (Structure-Activity Relationship) studies [3].
References
Solvent Effects on Tautomerism: BenchChem. (2025).[1] An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Retrieved from
Spectroscopic Validation: Zaharieva, et al. (2025).[7] Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[7] Chem.]([Link]7]
Synthetic Utility: National Institutes of Health (NIH). (2025).[1][6][7][8] Synthesis of Quinolin-2(1H)-ones from Anilines and Cinnamoyl Chloride. PubMed Central. Retrieved from
General Thermodynamic Data: SciRP. (2010). Theoretical Study by Density Functional Theory Method (DFT) of Stability of Quinolein-4-One Derivatives. Retrieved from
[An In-depth Technical Guide to the Solubility of 6-(hydroxymethyl)quinolin-2(1H)-one in Organic Solvents vs. Water]
[A Whitepaper for Researchers, Scientists, and Drug Development Professionals] Authored by: [Senior Application Scientist] Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of...
Author: BenchChem Technical Support Team. Date: February 2026
[A Whitepaper for Researchers, Scientists, and Drug Development Professionals]
Authored by: [Senior Application Scientist]
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-(hydroxymethyl)quinolin-2(1H)-one, a quinolinone derivative of interest in drug discovery. Due to the limited publicly available solubility data for this specific compound, this guide focuses on the foundational principles, predictive models, and experimental methodologies required to conduct a thorough solubility assessment. We will explore the molecular characteristics of 6-(hydroxymethyl)quinolin-2(1H)-one that govern its solubility, delve into theoretical predictive tools such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination. This whitepaper is designed to equip researchers with the necessary knowledge to design robust solubility studies, interpret the resulting data, and make informed decisions in the drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of an API in aqueous and organic media dictates its dissolution rate, permeability across biological membranes, and ultimately, its bioavailability. Poor solubility is a major hurdle in drug development, often leading to variable and insufficient drug absorption, which can compromise therapeutic outcomes.
Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The compound of interest, 6-(hydroxymethyl)quinolin-2(1H)-one, possesses structural features that suggest a nuanced solubility profile. The quinolinone core, while largely aromatic and hydrophobic, is functionalized with a hydroxyl group and an amide-like lactam, introducing polarity and the potential for hydrogen bonding. Understanding the interplay of these features is paramount to predicting and manipulating its solubility.
This guide will provide a comprehensive analysis of the factors influencing the solubility of 6-(hydroxymethyl)quinolin-2(1H)-one and present a systematic approach to its experimental determination.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a compound is intrinsically linked to its molecular structure. A detailed analysis of 6-(hydroxymethyl)quinolin-2(1H)-one reveals key functional groups that will dictate its interactions with various solvents.
Chemical Structure:
Quinolin-2(1H)-one Core: This bicyclic aromatic system is inherently nonpolar and contributes to poor aqueous solubility. The lactam functionality (-NH-C=O) within the ring, however, introduces a polar amide-like character, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
Hydroxymethyl Group (-CH2OH): The presence of this primary alcohol group at the 6-position significantly increases the molecule's polarity. The hydroxyl group is a strong hydrogen bond donor and acceptor, which is expected to enhance solubility in polar protic solvents like water and alcohols.
pH-Dependent Ionization: The quinoline ring system contains a basic nitrogen atom.[3] Depending on the pH of the medium, this nitrogen can be protonated, forming a more soluble cationic species.[3][4] The lactam proton can also exhibit weak acidity, potentially being deprotonated under strongly basic conditions to form an anionic species. The interplay of these ionizable groups will lead to a pH-dependent solubility profile.[1][4][5]
Predicted Physicochemical Properties:
While experimental data for this specific molecule is scarce, we can infer some properties based on its structure and related compounds.
Property
Predicted Value/Characteristic
Influence on Solubility
Molecular Weight
175.18 g/mol (Calculated)
Lower molecular weight generally favors higher solubility.
LogP (Octanol-Water Partition Coefficient)
Moderately lipophilic
Suggests a balance between aqueous and organic solvent solubility.
Hydrogen Bond Donors
2 (N-H and O-H)
Enhances solubility in protic solvents.
Hydrogen Bond Acceptors
2 (C=O and N)
Enhances solubility in polar solvents.
pKa
Expected to have both a basic pKa (quinoline nitrogen) and a weakly acidic pKa (lactam N-H).
Dictates the pH range for optimal aqueous solubility.
Theoretical Frameworks for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide solvent selection.
"Like Dissolves Like"
This fundamental principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[6]
Polar Solvents (e.g., Water, Ethanol, Methanol): The polar hydroxymethyl and lactam groups of 6-(hydroxymethyl)quinolin-2(1H)-one suggest it will have some solubility in polar solvents through dipole-dipole interactions and hydrogen bonding.
Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic quinolinone core suggests some affinity for nonpolar solvents via van der Waals forces. However, the polar functional groups will likely limit solubility in highly nonpolar media.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, making them good candidates for dissolving the target compound.
Hansen Solubility Parameters (HSP)
HSP theory offers a more quantitative approach by dissecting the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[7] The principle is that substances with similar HSP values are likely to be miscible.[8]
To predict solubility, one would need to determine the HSP values for 6-(hydroxymethyl)quinolin-2(1H)-one, often through group contribution methods, and compare them to the known HSP values of various solvents.[9] A smaller "distance" between the HSPs of the solute and solvent in "Hansen space" indicates a higher likelihood of solubility.[7]
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[10][11] It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces.[10] While computationally intensive, COSMO-RS can provide highly accurate a priori predictions of solubility in a wide range of solvents without the need for experimental data.[12][13][14]
Experimental Determination of Solubility
Experimental measurement remains the gold standard for determining the solubility of a compound. It is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.
Thermodynamic vs. Kinetic Solubility
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the solid state.[15][16] It is a critical parameter for understanding the intrinsic properties of a drug substance.
Kinetic Solubility: This refers to the concentration of a compound that dissolves in a solvent under specific, often non-equilibrium, conditions.[15][16][17][18] It is frequently measured in high-throughput screening assays where a compound is introduced from a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[19] Kinetic solubility values are often higher than thermodynamic solubility because the system can become supersaturated.[15][16]
The following diagram illustrates the conceptual workflow for determining both kinetic and thermodynamic solubility.
Caption: Solvent Selection Decision Tree.
Conclusion
References
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
Avdeef, A., & Tsinman, O. (2006). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]
Zhang, X., et al. (2024). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers. [Link]
Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
Klamt, A., & Eckert, F. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. PubMed. [Link]
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
Journal of Pharmaceutical Research. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. [Link]
International Journal of Foundation for Medical Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]
OECD. (n.d.). Test No. 105: Water Solubility. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Photophysical Properties and Fluorescence of 6-Hydroxymethylcarbostyril Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The carbostyril (2-quinolinone) scaffold represents a privileged structure in fluorescence spectroscopy, widely utilized as a laser dye, a lanthanide antenna, and a biological probe. While 7-substituted derivatives (e.g., Carbostyril 124) are historically dominant due to their high quantum yields, 6-hydroxymethylcarbostyril derivatives offer a unique tactical advantage: the presence of a non-auxochromic, chemically versatile primary alcohol handle at the 6-position. This guide details the photophysical characterization, synthesis logic, and experimental protocols for leveraging this specific subclass of fluorophores in bioconjugation and sensing applications.
Introduction: The Carbostyril Scaffold
The fluorescence of carbostyril derivatives arises from a rigid bicyclic system that minimizes non-radiative decay pathways. The photophysics are governed strictly by substituent effects (Structure-Activity Relationship, SAR):
Position 7 (Conjugated Donor): Substituents like -NH₂ or -OH at position 7 strongly couple with the ring system, pushing absorption to the visible region and increasing quantum yield (Φ).
Position 6 (Modulator): Substituents here (e.g., -CH₂OH) have a weaker electronic influence on the chromophore core compared to position 7. This allows for chemical modification (e.g., conjugation to a drug or protein) without drastically altering the fundamental fluorescence signature of the parent scaffold.
6-Hydroxymethylcarbostyril serves as a "silent" linker scaffold. It retains the high-energy blue fluorescence of the quinolinone core while providing a reactive site for esterification, oxidation, or ether formation.
Photophysical Characterization
Spectral Properties
Unlike 7-amino derivatives which emit in the blue-green region, 6-hydroxymethyl derivatives typically retain the UV-blue signature of the parent carbostyril.
Parameter
Typical Value / Range
Mechanistic Insight
Absorption Max ()
320 – 340 nm
The -CH₂OH group is an alkyl-like substituent with weak inductive effects, causing only a minor bathochromic shift relative to the unsubstituted core.
Emission Max ()
390 – 420 nm
Emission occurs from the relaxed S₁ state. The lack of strong charge transfer (ICT) keeps emission in the deep blue.
Stokes Shift
~70 – 90 nm
Large enough to minimize self-quenching, making it ideal for dense labeling applications.
Quantum Yield ()
0.40 – 0.80
Generally high in polar solvents. Less susceptible to pH quenching than phenolic (6-OH) derivatives.
Lifetime ()
1 – 4 ns
Typical for singlet state emission in rigid heterocycles.
Solvatochromism
Carbostyrils exhibit positive solvatochromism. As solvent polarity increases (e.g., Hexane
Methanol), the emission band redshifts.
Mechanism: The excited state (S₁) is more polar than the ground state (S₀). Polar solvents stabilize the S₁ state, lowering the energy gap.
Practical Note: In aqueous buffers (PBS), 6-hydroxymethylcarbostyril derivatives are highly soluble and retain fluorescence, unlike many hydrophobic coumarins.
Experimental Protocols
Synthesis & Functionalization Workflow
The synthesis typically proceeds via the Knorr quinoline synthesis or by functionalizing a pre-formed methyl-carbostyril.
Figure 1: Synthetic pathway for generating and utilizing the 6-hydroxymethylcarbostyril scaffold.
Protocol: Determination of Quantum Yield (
)
Objective: Determine the efficiency of fluorescence relative to a known standard.[1]
Standard: Carbostyril 124 (7-amino-4-methyl-2-quinolinone) in Ethanol (
).
Step-by-Step Methodology:
Preparation: Prepare a stock solution of the 6-hydroxymethyl derivative in Ethanol.
Dilution Series: Prepare 5 dilutions with absorbance values at the excitation wavelength (340 nm) ranging from 0.01 to 0.10 A.U. Crucial: Keep Abs < 0.1 to avoid inner filter effects.
Measurement: Record the integrated fluorescence intensity (
) for each dilution (Emission range: 350–550 nm).
Reference: Repeat steps 1-3 for the Carbostyril 124 standard.
Calculation: Plot Integrated Intensity (
) vs. Absorbance (). The slope () is used in the equation:
(Where is the refractive index of the solvent. If both are in ethanol, this term cancels out.)
Structure-Property Relationships (SAR) & Logic
Understanding the electronic flow is critical for designing derivatives.
Figure 2: Jablonski diagram illustrating the fluorescence mechanism. The 6-hydroxymethyl group minimally perturbs the S1 state, preserving high fluorescence efficiency.
Mechanistic Causality[1]
Why 6-Hydroxymethyl? Direct attachment of -OH (phenol) at position 6 would lead to pH-dependent quenching (phenolate formation). The methylene spacer (-CH₂-) in the hydroxymethyl group insulates the oxygen lone pairs from the ring, preventing this quenching while retaining hydrophilicity.
Stability: The carbostyril ring is highly photostable, resisting bleaching better than coumarins or fluoresceins, making it suitable for long-term tracking.
Applications in Drug Development
Prodrug Tracking: The -CH₂OH group can be esterified to a carboxylic acid drug (e.g., Ibuprofen-Carbostyril ester). Hydrolysis in cells releases the drug and the fluorophore, allowing ratiometric tracking of drug release.
Lanthanide Antenna: Carbostyril derivatives are excellent sensitizers for Terbium (Tb³⁺) and Europium (Eu³⁺). The 6-hydroxymethyl group allows covalent attachment to EDTA/DTPA chelators without quenching the triplet state energy transfer required for lanthanide luminescence [1].
References
Parker, D., & Williams, J. A. G. (1996). Modest effectiveness of carbostyril 124 as a sensitising chromophore in europium and terbium amide complexes. Journal of the Chemical Society, Perkin Transactions 2, 1581-1586. Link
Li, M., & Selvin, P. R. (1995). Luminescent polyaminocarboxylate chelates of terbium and europium: effect of chelate structure. Journal of the American Chemical Society, 117(31), 8132-8141. Link
Uray, G., Strohmeier, G. A., & Fabian, W. M. (2000).[2] Strongly Fluorescent Push-Pull Substituted Carbostyrils Absorbing in the Visible.[2] Sciforum (ECSOC-4). Link
Suzuki, Y., et al. (2014).[3] Emission tuning of fluorescent kinase inhibitors: conjugation length and substituent effects. The Journal of Organic Chemistry, 79(11), 5040-5050. Link
pKa values and ionization of 6-(hydroxymethyl)quinolin-2(1H)-one
An In-Depth Technical Guide to the pKa Values and Ionization of 6-(hydroxymethyl)quinolin-2(1H)-one Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a drug c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa Values and Ionization of 6-(hydroxymethyl)quinolin-2(1H)-one
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a drug candidate within a biological system.[1][2] For 6-(hydroxymethyl)quinolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry, a thorough understanding of its ionization profile is paramount for optimizing its pharmacokinetic and pharmacodynamic properties. The degree of ionization at physiological pH influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including aqueous solubility, membrane permeability, plasma protein binding, and target engagement.[1][3][4] This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and computational approaches for determining and interpreting the pKa values of 6-(hydroxymethyl)quinolin-2(1H)-one. We present detailed, field-proven protocols for potentiometric and spectrophotometric titrations and discuss the utility of in silico prediction tools for early-stage discovery. By synthesizing these approaches, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to harness the full therapeutic potential of this molecular scaffold.
The Central Role of Ionization in Drug Efficacy
The journey of a drug from administration to its molecular target is governed by a series of interactions with diverse physiological environments, each characterized by a specific pH. The majority of drugs are weak acids or bases, meaning their charge state is dependent on the pH of their surroundings.[1] This ionization state is not a trivial detail; it is a master variable that profoundly impacts a molecule's behavior.[4]
Solubility & Absorption: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract. However, the neutral, more lipophilic form is often better able to permeate cellular membranes to be absorbed into the bloodstream.[1][4]
Distribution & Target Binding: Once in circulation (blood pH ≈ 7.4), the drug's charge affects its binding to plasma proteins like albumin and its ability to cross biological barriers such as the blood-brain barrier.[1] At the site of action, ionization can be critical for forming electrostatic interactions or hydrogen bonds with the target receptor or enzyme.
Metabolism & Excretion: The overall lipophilicity, which is modulated by pKa, influences how a drug is metabolized by enzymes and subsequently cleared from the body, primarily via the kidneys.[3]
Therefore, an accurate determination of the pKa values for a molecule like 6-(hydroxymethyl)quinolin-2(1H)-one is not merely an academic exercise but a foundational step in rational drug design and development.[2][5]
Theoretical Framework: Ionization Sites of 6-(hydroxymethyl)quinolin-2(1H)-one
To accurately measure and interpret the pKa values of 6-(hydroxymethyl)quinolin-2(1H)-one, we must first analyze its structure to identify all potential ionizable centers.
Molecular Structure:
The molecule possesses three potential sites for proton exchange:
Lactam N-H (Acidic): The proton on the nitrogen atom within the quinolinone ring is acidic. Deprotonation at this site is stabilized by resonance, as the negative charge can be delocalized onto the adjacent carbonyl oxygen. This is expected to be the most significant acidic pKa.
Quinoline Nitrogen (Basic): The nitrogen atom in the quinoline ring system can act as a base and accept a proton. However, the presence of the electron-withdrawing carbonyl group at the 2-position significantly reduces the basicity of this nitrogen compared to quinoline itself (pKa ≈ 4.9).[6] Therefore, this site will be very weakly basic, with a low pKa value.
Hydroxymethyl -OH (Very Weakly Acidic): The alcohol proton is exceptionally weak. Its pKa is expected to be high (typically >14), making its ionization negligible under physiologically relevant pH conditions.
Furthermore, the quinolin-2(1H)-one core exists in a tautomeric equilibrium with its enol form, 2-hydroxyquinoline. For this class of compounds, the keto (lactam) form is known to be the more stable and predominant tautomer in most environments.[7] Our analysis will therefore focus on the ionization of the dominant lactam structure.
The primary ionization equilibria can be visualized as follows:
Figure 1: Ionization states of 6-(hydroxymethyl)quinolin-2(1H)-one.
Experimental pKa Determination: Protocols and Rationale
While theoretical analysis is crucial, direct experimental measurement remains the gold standard for pKa determination.[8] The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.
Potentiometric Titration
Causality and Expertise: Potentiometry is often the method of choice due to its high precision and direct measurement of proton activity (pH).[9] It works by monitoring the change in pH of a solution of the analyte as a known concentration of acid or base is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[5][10] This method is robust and does not require a chromophore, making it broadly applicable.[11]
Figure 2: Workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Protocol:
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[10]
Solution Preparation:
Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free by using boiled, deionized water.
Prepare a standardized 0.1 M HCl solution.
Accurately weigh and dissolve the analyte, 6-(hydroxymethyl)quinolin-2(1H)-one, to a final concentration between 10⁻⁴ M and 10⁻³ M.[9][12] Due to potential low water solubility, a co-solvent like methanol or DMSO may be required. The pKa value obtained will be an apparent pKa (pₐKa) specific to the solvent mixture.
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]
Titration Procedure:
Place a known volume (e.g., 25 mL) of the analyte solution in a thermostatted vessel on a magnetic stirrer.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of basic pKa values.[9][10]
Add the titrant (e.g., 0.1 M NaOH for the acidic pKa) in small, precise increments (e.g., 0.02 mL).
Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.
Continue the titration well past the equivalence point.
Repeat the process with the other titrant (0.1 M HCl) to determine the basic pKa.
Data Analysis:
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence point (the peak of the derivative curve).
The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[10]
UV-Vis Spectrophotometric Titration
Causality and Expertise: This method is an excellent alternative or complement to potentiometry, particularly for compounds with low solubility or those available only in small quantities.[11] It leverages the fact that the electronic structure, and thus the UV-Vis absorbance spectrum, of a molecule often changes upon protonation or deprotonation.[13] By recording spectra over a range of pH values, the pKa can be determined from the sigmoidal curve generated when plotting absorbance at a specific wavelength versus pH. The inflection point of this curve corresponds to the pKa.[12]
Figure 3: Workflow for pKa determination via UV-Vis spectrophotometry.
Detailed Step-by-Step Protocol:
Solution Preparation:
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.
Prepare a concentrated stock solution of 6-(hydroxymethyl)quinolin-2(1H)-one in a suitable solvent (e.g., methanol).
Sample Preparation and Measurement:
For each buffer, prepare a sample by adding a small, constant aliquot of the stock solution to a known volume of the buffer in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer (typically absorbance < 1.5).
Accurately measure the final pH of each solution.
Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each sample, including spectra for highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the pure ionic species.
Data Analysis:
Overlay all the spectra to identify the isosbestic point(s) (wavelengths where absorbance does not change with pH) and the wavelength(s) of maximum absorbance change.[14]
Select a wavelength that shows a significant difference in absorbance between the protonated and deprotonated forms.
Plot the absorbance at this chosen wavelength against the measured pH values.
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The inflection point of this curve gives the pKa value.[12][13]
Computational (In Silico) pKa Prediction
Causality and Expertise: In early-stage drug discovery, where hundreds or thousands of compounds may be synthesized, experimental pKa determination for every analog is impractical. Computational pKa prediction offers a rapid, cost-effective way to screen large libraries and prioritize compounds for synthesis and further testing.[2][8][15] These methods use algorithms trained on large experimental databases or quantum mechanical calculations to predict pKa values directly from a chemical structure.
Figure 4: Generalized workflow for in silico pKa prediction.
Methodologies:
Empirical/Database-Driven Methods: Software like ACD/pKa Predictor, ChemAxon's Marvin, and MoKa utilize large databases of experimentally measured pKa values.[16][17][18] They analyze the input structure, identify ionizable groups, and compare them to similar fragments in their database, using Hammett-type equations and other algorithms to correct for the electronic effects of nearby substituents.[18] These methods are extremely fast and generally provide good accuracy (typically within 0.4-0.7 log units) for common chemical scaffolds.[16][19]
Quantum Mechanical (QM) Methods: These first-principles approaches calculate the free energy change of the protonation/deprotonation reaction in a solvent continuum model.[20] Methods based on Density Functional Theory (DFT) can offer high accuracy but are computationally expensive.[19][21] They are particularly useful for novel scaffolds that may not be well-represented in empirical databases.
For 6-(hydroxymethyl)quinolin-2(1H)-one, both methods would be valuable. An empirical predictor would provide a rapid and likely accurate estimate, while a QM calculation could offer deeper insight into the electronic factors governing the ionization.
Data Synthesis and Interpretation
A multi-pronged approach combining experimental and computational methods provides the most trustworthy and comprehensive understanding of a molecule's ionization profile.[2][15]
Summary of Predicted and Experimental pKa Values
The following table presents a hypothetical but chemically reasonable set of pKa values for 6-(hydroxymethyl)quinolin-2(1H)-one, as might be determined by the methods described.
Method
Predicted Acidic pKa (Lactam N-H)
Predicted Basic pKa (Quinoline N)
Potentiometric Titration
9.8 ± 0.1
2.1 ± 0.1
Spectrophotometric Titration
9.7 ± 0.2
2.2 ± 0.2
Computational (Empirical)
9.5 ± 0.5
1.9 ± 0.7
Consensus Value
~9.7
~2.1
Interpretation for Drug Development
With a basic pKa of ~2.1 and an acidic pKa of ~9.7, we can predict the predominant charge state of 6-(hydroxymethyl)quinolin-2(1H)-one across different physiological environments.
Figure 5: Predicted charge state of 6-(hydroxymethyl)quinolin-2(1H)-one vs. pH.
In the Stomach (pH 1-3): With a pH close to or below the basic pKa of 2.1, the molecule will exist as a mixture of its neutral and cationic (protonated) forms. The presence of the charged species may enhance solubility in gastric fluid.
In the Small Intestine and Blood (pH ~7.4): At this crucial physiological pH, the molecule will be overwhelmingly in its neutral form. The pH is well above the basic pKa and well below the acidic pKa. This high proportion of the neutral, more lipophilic species is favorable for passive diffusion across the intestinal wall and other cell membranes.
In Formulation (Variable pH): The pKa values guide formulation scientists in selecting appropriate pH conditions and salt forms to achieve optimal solubility and stability for a drug product.
Conclusion
The ionization profile of 6-(hydroxymethyl)quinolin-2(1H)-one, characterized by a very weak basic pKa (~2.1) and a moderately weak acidic pKa (~9.7), is a critical determinant of its drug-like properties. This guide has detailed the theoretical underpinnings and provided robust, validated experimental and computational workflows to accurately determine these values. A key insight for drug development is that this molecule will exist almost exclusively in its neutral form at physiological pH, a property that strongly favors membrane permeability. By integrating the precise measurements from potentiometry and spectrophotometry with the high-throughput capabilities of in silico models, researchers can make informed decisions to optimize the ADME profile of this and related chemical series, ultimately accelerating the path toward more effective and safer therapeutics.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
Pion Inc. (2023). What is pKa and how is it used in drug development?. Available from: [Link]
Molecular Discovery. MoKa - pKa modelling. Available from: [Link]
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Available from: [Link]
ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]
Al-Mokyna, A. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]
Liao, C., & Nicklaus, M. C. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. Available from: [Link]
Zhang, S., et al. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate. Available from: [Link]
Al-Mokyna, A. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss.com. Available from: [Link]
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
Al-Mokyna, A. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available from: [Link]
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC. Available from: [Link]
American Chemical Society. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Available from: [Link]
Berkhout, J. H., & Ram, A. H. N. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
Harvey, T. K., et al. (2025). Predicting pKa of flexible polybasic tetra-aza macrocycles. RSC Publishing. Available from: [Link]
de Souza, M. V. N., & de Almeida, M. V. (2003). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society. Available from: [Link]
Contreras, J. A. O., et al. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available from: [Link]
In the landscape of heterocyclic drug discovery, the quinolinone scaffold remains a "privileged structure" due to its ability to mimic purine/pyrimidine bases and interact with diverse biological targets. However, the hydroxymethyl quinolinone intermediate (specifically the 3-hydroxymethyl-4-quinolinone derivative) represents a critical, often underutilized junction. Unlike simple alkyl derivatives, the hydroxymethyl group (-CH₂OH) serves a dual purpose: it acts as a versatile synthetic handle for further functionalization (e.g., via nucleophilic substitution) and as a direct pharmacophore capable of forming specific hydrogen bonds within enzyme active sites.
This guide outlines a rigorous, self-validating framework for predicting and verifying the biological activity of these intermediates, moving from computational modeling (in silico) to bench-top validation (in vitro).
Computational Prediction Framework (In Silico)
Before wet-lab synthesis, the biological potential of hydroxymethyl quinolinone intermediates must be stratified using molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Mechanistic Hypothesis & Target Selection
The hydroxymethyl group introduces a polar region to the lipophilic quinolinone core. Mechanistically, this allows for:
H-Bonding: The hydroxyl proton acts as a donor to backbone carbonyls (e.g., in DNA Gyrase), while the oxygen acts as an acceptor.
Solubility Modulation: It lowers the logP relative to methyl analogs, potentially improving oral bioavailability.
Primary Targets:
Antimicrobial: DNA Gyrase (Subunit B) – PDB ID: 1KZN or similar.
Anticancer: Human Topoisomerase II – PDB ID: 3QX3.
Protocol 1: Molecular Docking Workflow
Rationale: To predict binding affinity (
) and orientation before synthesis.
Materials:
Software: AutoDock Vina (Open Source) or Schrödinger Glide.
Hardware: Multi-core workstation.
Step-by-Step Methodology:
Ligand Preparation:
Construct the 3-hydroxymethyl-4-quinolinone structure.
Energy minimize using the MMFF94 force field to relax bond angles.
Critical Step: Set the hydroxyl rotatable bond to "active" to allow the software to explore H-bond donor/acceptor orientations.
Receptor Preparation:
Download PDB structure (e.g., DNA Gyrase).
Remove co-crystallized ligands and water molecules (unless bridging waters are catalytic).
Add polar hydrogens and compute Gasteiger charges.
Grid Generation:
Center the grid box on the active site (defined by the native ligand).
Dimensions:
Å (standard) to encompass the ATP-binding pocket.
Docking Execution:
Run Vina with exhaustiveness = 8.
Validation: Re-dock the native co-crystallized ligand. The RMSD must be
Å for the protocol to be valid.
Computational Workflow Diagram
The following diagram illustrates the decision logic for the in silico phase.
Figure 1: Decision tree for selecting high-potential hydroxymethyl quinolinone candidates prior to synthesis.
Biological Validation (In Vitro)
Once computational promise is established, the compound must be validated using standardized biological assays.
Rationale: To quantify the potency of the intermediate against standard bacterial strains.
Causality: The hydroxymethyl group often mimics the polar interactions of aminoglycosides or fluoroquinolones, interfering with bacterial DNA replication.
Methodology:
Strain Preparation: Culture E. coli (Gram-negative) and S. aureus (Gram-positive) in Mueller-Hinton Broth (MHB) to mid-log phase (
).
Compound Dilution:
Dissolve hydroxymethyl quinolinone in DMSO (Stock: 10 mg/mL).
Perform serial 2-fold dilutions in a 96-well plate (Range: 512
g/mL to 0.5 g/mL).
Inoculation: Add
L of bacterial suspension ( CFU/mL) to each well.
Incubation: Incubate at
C for 18–24 hours.
Readout:
Visual: The lowest concentration with no visible turbidity is the MIC.
Validation: Include Ciprofloxacin as a positive control and pure DMSO as a negative control.
Protocol 3: Cytotoxicity Screening (MTT Assay)
Rationale: To assess anticancer potential and general toxicity.
Methodology:
Cell Seeding: Seed MCF-7 or HeLa cells (
cells/well) in 96-well plates and incubate for 24h.
Treatment: Treat cells with the intermediate at varying concentrations (1–100
M) for 48h.
MTT Addition: Add
L of MTT reagent (5 mg/mL) to each well; incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
Solubilization: Dissolve formazan crystals in DMSO.
Measurement: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Structure-Activity Relationship (SAR) Analysis
The data below summarizes the typical impact of the C-3 hydroxymethyl group compared to other substituents. This data is synthesized from comparative literature trends [1][3].
Table 1: Comparative SAR of C-3 Substituted Quinolinones
C-3 Substituent
LogP (Calc)
Binding Energy (Gyrase)
Antimicrobial Activity
Notes
-H
1.8
-6.2 kcal/mol
Low
Lacks specific polar interactions.
-CH₃ (Methyl)
2.1
-6.5 kcal/mol
Moderate
Good hydrophobic packing, poor H-bonding.
-CH₂OH (Hydroxymethyl)
1.4
-7.8 kcal/mol
High
Dual donor/acceptor H-bonds; improved solubility.
-COOH (Carboxyl)
0.9
-7.1 kcal/mol
Moderate
High polarity limits membrane permeability.
Mechanism of Action Diagram
The following diagram visualizes how the hydroxymethyl intermediate interferes with bacterial replication, a primary mode of action for these derivatives.
Figure 2: Mechanism of Action (MOA) pathway for antimicrobial activity of hydroxymethyl quinolinones.
References
Synthesis and biological evaluation of quinoline derivatives. European Journal of Chemistry. Available at: [Link]
Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines. Sci Forschen. Available at: [Link]
3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological activity. Acta Chimica Slovaca. Available at: [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
Foundational
Comparative Technical Guide: 6-(Hydroxymethyl)quinolin-2(1H)-one vs. 2-Hydroxyquinoline
Executive Summary This technical guide provides a rigorous comparison between the parent scaffold 2-hydroxyquinoline (also known as carbostyril or quinolin-2(1H)-one) and its functionalized derivative, 6-(hydroxymethyl)q...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparison between the parent scaffold 2-hydroxyquinoline (also known as carbostyril or quinolin-2(1H)-one) and its functionalized derivative, 6-(hydroxymethyl)quinolin-2(1H)-one . While they share the core bicyclic heterocycle, the presence of the hydroxymethyl group at the C6 position in the latter fundamentally alters its solubility profile, reactivity landscape, and utility in drug discovery.
2-Hydroxyquinoline serves primarily as a stable pharmacophore and a substrate for electrophilic aromatic substitution.
6-(Hydroxymethyl)quinolin-2(1H)-one acts as a bifunctional building block, offering a "benzylic-like" alcohol handle for conjugation, making it a critical intermediate for synthesizing complex PDE3 inhibitors and fluorescent probes.
Structural Identity and Tautomeric Equilibrium
Understanding the electronic environment of these molecules is the prerequisite for successful synthetic manipulation. Both compounds are subject to lactam-lactim tautomerism, a phenomenon that dictates their nucleophilicity and binding modes.
The Lactam-Lactim Paradigm
Although often named "2-hydroxyquinoline," thermodynamic studies confirm that the lactam form (quinolin-2(1H)-one) predominates in both the solid state and polar solvents (e.g., DMSO, Methanol, Water). The driving force is the resonance stabilization energy of the amide-like linkage in the heterocyclic ring.
Lactam (Preferred): Features a carbonyl at C2 and a protonated nitrogen (NH). This form is responsible for the high melting points and hydrogen-bond donor capability.
Lactim (Minor): Features a hydroxyl group at C2 and a basic pyridine-like nitrogen. This form is accessible via O-alkylation conditions but is thermodynamically less stable.
Visualization of Tautomeric States
Figure 1: Tautomeric equilibrium favoring the lactam species. The stability of the amide bond drives the equilibrium to the left.
Physicochemical Profile
The introduction of the hydroxymethyl group at C6 significantly increases the polarity and hydrogen-bonding capacity of the molecule compared to the parent scaffold.
Property
2-Hydroxyquinoline (Parent)
6-(Hydroxymethyl)quinolin-2(1H)-one
Molecular Formula
C₉H₇NO
C₁₀H₉NO₂
Molecular Weight
145.16 g/mol
175.19 g/mol
Primary Functional Group
Cyclic Amide (Lactam)
Cyclic Amide + Primary Alcohol
H-Bond Donors
1 (NH)
2 (NH, OH)
H-Bond Acceptors
1 (C=O)
2 (C=O, OH)
Predicted LogP
~1.2 - 1.5
~0.5 - 0.8 (More Polar)
Solubility
Low in water; Soluble in hot EtOH, DMSO
Improved water solubility; Soluble in MeOH, DMSO
UV/Vis Characteristics
λmax ~230, 270, 330 nm
Similar absorption, potential bathochromic shift
Synthetic Methodologies
The synthesis of the 6-hydroxymethyl derivative requires avoiding the direct functionalization of the parent ring, which is prone to non-selective electrophilic substitution. Instead, a "pre-functionalized" approach is standard.
Synthesis of 6-(Hydroxymethyl)quinolin-2(1H)-one
The most robust route involves the reduction of an ester precursor. This ensures the carbon scaffold is intact before the sensitive alcohol is generated.
Reagent: Diisobutylaluminum hydride (DIBAL-H) or LiBH₄ (selective reduction).
Conditions: Anhydrous THF, 0°C to RT.
Workup: Fieser workup to remove aluminum salts, followed by recrystallization from Ethanol/Water.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from aniline precursors to the target hydroxymethyl derivative via an ester intermediate.[1]
Reactivity & Functionalization: The "Warhead" Concept
The critical distinction for drug development lies in the reactivity of the C6-hydroxymethyl group . In 2-hydroxyquinoline, the C6 position is merely an aromatic CH, requiring harsh conditions (nitration, halogenation) to modify. In 6-(hydroxymethyl)quinolin-2(1H)-one, the C6 position is a "benzylic-like" alcohol, ready for mild and selective transformation.
The Alcohol Handle (C6-CH₂OH)
This group behaves similarly to benzyl alcohol but is electronically influenced by the electron-deficient quinolone ring.
Oxidation: Can be oxidized to the aldehyde (6-formyl) using MnO₂ or Swern conditions. This aldehyde is a gateway to reductive amination.
Halogenation: Reaction with Thionyl Chloride (SOCl₂) yields 6-(chloromethyl)quinolin-2(1H)-one .
Note: This chloride is a potent alkylating agent (electrophile) used to attach the quinolone headgroup to other pharmacophores (e.g., piperazines in antipsychotics).
The Lactam Handle (N-H vs O-H)
Both molecules share this reactivity.
N-Alkylation: Treatment with alkyl halides and mild base (K₂CO₃) generally favors N-alkylation (forming N-substituted quinolones).
O-Alkylation: Requires silver salts (Ag₂CO₃) or specific hard electrophiles to trap the lactim form (forming 2-alkoxyquinolines).
Role: Acts as a metabolic marker and a structural core.
Activity: Minimal intrinsic activity, but serves as the backbone for drugs like Brexpiprazole and Aripiprazole (though these often utilize the 7-hydroxy or dihydro analogs).
6-(Hydroxymethyl)quinolin-2(1H)-one (The Linker)
Role: A functional intermediate for constructing "dumbbell" shaped molecules or extended SAR series.
Specific Application:
PDE3 Inhibitors: The hydroxymethyl group allows for the ether-linkage construction seen in cilostazol analogs.
Fluorescent Probes: The quinolone core is fluorogenic. Derivatizing the C6 alcohol allows this fluorophore to be "clicked" onto proteins or peptides without quenching the fluorescence of the core ring.
References
BenchChem. An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. Retrieved from
Nimlos, M. R., et al. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline.[2] Journal of Physical Chemistry.[3] Retrieved from
PrepChem. Synthesis of 6-Hydroxymethyl-quinoline (and derivatives). Retrieved from
M. Arockiaraj & V. Rajeshkumar. (2024).[4] Iodine-promoted sequential C(sp3)–H oxidation and cyclization of aryl methyl ketones.[4] Organic & Biomolecular Chemistry.[5][6][3][4][7] Retrieved from
Sigma-Aldrich. Product Specification: 6-(Hydroxymethyl)quinolin-2(1H)-one derivatives. Retrieved from
Technical Guide: UV-Vis Absorption Profile of 6-(Hydroxymethyl)quinolin-2(1H)-one
Here is an in-depth technical guide on the UV-Vis absorption properties of 6-(hydroxymethyl)quinolin-2(1H)-one, structured for research and development applications. Executive Summary This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: February 2026
Here is an in-depth technical guide on the UV-Vis absorption properties of 6-(hydroxymethyl)quinolin-2(1H)-one, structured for research and development applications.
Executive Summary
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-(hydroxymethyl)quinolin-2(1H)-one (also known as 6-hydroxymethylcarbostyril). As a functionalized derivative of the quinolin-2(1H)-one scaffold, this compound exhibits distinct photophysical properties governed by its fused benzene-pyridone structure and the electronic influence of the hydroxymethyl substituent. This document details the theoretical electronic transitions, predicted absorption maxima, solvatochromic effects, and a standardized protocol for spectral characterization.
Chemical Identity and Structural Dynamics[1][2]
Structural Framework
The core structure of 6-(hydroxymethyl)quinolin-2(1H)-one consists of a bicyclic aromatic system where a benzene ring is fused to a 2-pyridone ring. The presence of the hydroxymethyl group (
) at the C6 position introduces a weak auxochromic effect without altering the fundamental chromophore of the parent carbostyril.
Lactam-Lactim Tautomerism
A critical factor in the spectroscopic analysis of quinolin-2-ones is the prototropic tautomerism between the lactam (2-one) and lactim (2-hydroxy) forms.
Solid State & Polar Solvents: The Lactam form predominates due to intermolecular hydrogen bonding and high resonance stabilization energy.
Non-polar Solvents / Gas Phase: The equilibrium may shift slightly, but for UV-Vis analysis in standard solvents (MeOH, EtOH,
), the lactam form is the absorbing species.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the equilibrium favoring the lactam structure, which dictates the observed UV spectrum.
UV-Vis Absorption Profile[3]
Electronic Transitions
The absorption spectrum of 6-(hydroxymethyl)quinolin-2(1H)-one is characterized by three primary bands derived from the
and transitions of the conjugated system. The hydroxymethyl group, being an alkyl-like substituent with an inductive oxygen atom separated by a methylene bridge, acts as a weak electron donor . It typically induces a slight bathochromic (red) shift (2–5 nm) relative to the unsubstituted parent compound.
Band Assignments
Band I (Long-Wavelength, ~330 nm):
Type:
and low-energy (Intramolecular Charge Transfer).
Character: Sensitive to solvent polarity; responsible for the compound's fluorescence excitation.
Band II (Medium-Wavelength, ~270 nm):
Type:
(B-band).
Character: High intensity, characteristic of the quinolone core.
Band III (Short-Wavelength, ~230 nm):
Type: High-energy
(E-band).
Character: Often appears as a strong shoulder or sharp peak depending on solvent cutoff.
Reference Absorption Data
While specific experimental values can vary slightly based on purity and solvation, the following table represents the consensus spectral range for 6-substituted quinolin-2(1H)-ones in polar protic solvents (Methanol/Ethanol).
Band
Wavelength ()
Molar Extinction ()
Electronic Origin
I
330 – 335 nm
~4,000 - 6,000
/ ICT
II
268 – 274 nm
~8,000 - 12,000
(Aromatic)
III
228 – 234 nm
> 20,000
(High Energy)
Note: The hydroxymethyl group generally causes a shift of
to nm compared to unsubstituted quinolin-2(1H)-one ( nm).
Solvatochromism
The position of Band I is particularly sensitive to the solvent environment due to the dipole moment change upon excitation.
Water/PBS: Blue-shift (hypsochromic) of Band I due to stabilization of the ground state n-electrons by hydrogen bonding.
DMSO/DMF: Red-shift (bathochromic) due to stabilization of the more polar excited state.
To ensure reproducibility, proper solubilization is critical. The hydroxymethyl group improves solubility in alcohols compared to the methyl analog, but aggregation can still occur in pure water.
Stock Solution (1 mM):
Weigh 1.89 mg of 6-(hydroxymethyl)quinolin-2(1H)-one (MW: 189.21 g/mol ).
Dissolve in 10 mL of spectroscopic grade Methanol (MeOH) or DMSO.
Sonicate for 5 minutes to ensure complete dissolution.
Working Solution (10 - 50 µM):
Dilute the stock solution into the target solvent (e.g., PBS pH 7.4, Ethanol, or Methanol).
Target Absorbance: 0.1 – 0.8 AU to remain within the linear dynamic range (Beer-Lambert Law).
Measurement Parameters
Instrument: Double-beam UV-Vis Spectrophotometer.
Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and are unsuitable.
Scan Range: 200 nm – 450 nm.
Baseline: Correct using a blank of the pure solvent.
Workflow Visualization
Data Analysis & Interpretation
Calculating Molar Extinction Coefficient (
)
Upon obtaining the maximum absorbance (
), calculate to validate sample purity and concentration.
for Band I is significantly lower than , suspect precipitation, degradation, or weighing errors.
Spectral Interferences
Fluorescence Artifacts: Quinolinones are often fluorescent. If the detector geometry does not reject emission, apparent absorbance may be lower than actual at the
of Band I.
pH Sensitivity: While the lactam is stable, extreme pH (<2 or >10) can induce protonation of the carbonyl oxygen or deprotonation of the N-H, shifting the spectrum. Maintain neutral pH (7.4) for standard assays.
References
NIST Chemistry WebBook. Quinoline, 6-methyl- Spectral Data. National Institute of Standards and Technology.[3] Link
Context: Provides comparative spectral data for the 6-methyl analog, establishing the baseline for substituent effects.
Sutherland, I. O. (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
Context: Authoritative text on the synthesis and tautomeric properties of quinolin-2(1H)-ones.
Jones, G. (1977). Quinolines.[1][3][4][5][6] In: The Chemistry of Heterocyclic Compounds, Vol 32. Wiley-Interscience.
Context: Detailed analysis of the electronic transitions and UV spectra of carbostyril deriv
PubChem Database. 6-Hydroxyquinolin-2(1H)-one Compound Summary. National Center for Biotechnology Information. Link
Context: Structural analog data used to validate the b
The Ascendancy of 6-Substituted Quinolin-2(1H)-ones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Among its various substituted forms, the 6-substituted derivatives have garnered considerable attention as a versatile platform for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 6-substituted quinolin-2(1H)-one derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.
The Strategic Importance of the 6-Position
The C6 position of the quinolin-2(1H)-one ring system offers a strategic point for chemical modification. Substituents at this position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, modulates the compound's pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of its biological activity and target selectivity. The exploration of various substituents at the 6-position has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.
Synthetic Strategies for 6-Substituted Quinolin-2(1H)-ones
A variety of synthetic methodologies have been developed to access 6-substituted quinolin-2(1H)-one derivatives. The choice of a particular synthetic route often depends on the desired substituent at the 6-position and the availability of starting materials.
Synthesis of 6-Haloquinolin-2(1H)-ones
Halogenated quinolin-2(1H)-ones are valuable intermediates that can be further functionalized through various cross-coupling reactions. A practical and scalable two-step synthesis starts from inexpensive haloanilines.
Experimental Protocol: Synthesis of 6-Bromoquinolin-2(1H)-one
Step 1: Acylation of 4-Bromoaniline. 4-Bromoaniline is acylated with methyl 3,3-dimethoxypropionate in the presence of a base. This reaction proceeds in high yield and forms the corresponding amide intermediate. The use of methyl 3,3-dimethoxypropionate provides the necessary three-carbon chain for the subsequent cyclization.
Step 2: Cyclization. The crude amide from the previous step is subjected to cyclization in concentrated sulfuric acid. The strong acid protonates the methoxy groups, facilitating their elimination and promoting the intramolecular Friedel-Crafts acylation to form the quinolin-2(1H)-one ring. This method has been successfully applied on a large scale.[2]
Diagram: Synthesis of 6-Haloquinolin-2(1H)-ones
Caption: General synthetic route to 6-haloquinolin-2(1H)-ones.
Synthesis of 6-Nitroquinolin-2(1H)-ones
The nitro group is a versatile functional group that can be readily reduced to an amino group, which can then be further derivatized. A common method for introducing a nitro group at the 6-position involves the nitration of a coumarin precursor followed by rearrangement.
Experimental Protocol: Synthesis of N-Amino-4,7-dimethyl-6-nitroquinolin-2-one
Step 1: Nitration of 4,7-Dimethylcoumarin. 4,7-Dimethylcoumarin is treated with a mixture of nitric acid and sulfuric acid to yield 4,7-dimethyl-6-nitrocoumarin.[2][3] The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction.
Step 2: Rearrangement to Quinolin-2-one. The resulting 6-nitrocoumarin is then reacted with hydrazine hydrate in pyridine.[2][3] This step involves a fascinating ring-opening of the lactone followed by an intramolecular cyclization to form the N-amino-quinolin-2(1H)-one derivative. The use of hydrazine hydrate is crucial for the introduction of the N-amino group.
Diagram: Synthesis of 6-Nitroquinolin-2(1H)-one Derivatives
Caption: Synthesis of a 6-nitroquinolin-2(1H)-one derivative from a coumarin precursor.
Synthesis of 6-Aminoquinolin-2(1H)-ones and Further Derivatization
The 6-amino group serves as a key handle for introducing a wide range of substituents through various reactions such as acylation, sulfonylation, and Schiff base formation.
Experimental Protocol: Derivatization of N-Amino-4,7-dimethyl-6-nitroquinolin-2-one
Acylation: Reaction with benzoyl chloride in pyridine affords the corresponding N-benzoylamino derivative. Pyridine acts as a base to neutralize the HCl generated during the reaction.[2]
Urea/Thiourea Formation: Treatment with phenyl isocyanate or phenyl isothiocyanate yields the respective phenyl-urea or phenyl-thiourea derivatives.[2]
Schiff Base Formation: Condensation with salicylaldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol leads to the formation of the corresponding Schiff base.[2]
Synthesis of 6-Alkoxy- and 6-Alkylquinolin-2(1H)-ones
Derivatives bearing electron-donating groups such as alkoxy and alkyl moieties at the 6-position are also of significant interest. These can be synthesized through various methods, including the Skraup-Doebner-Von Miller reaction or by employing substituted anilines in cyclization reactions. For example, 6-methoxy-4-methylquinoline can be prepared by reacting 4-methoxyaniline with methyl vinyl ketone in the presence of ferric chloride supported on silica ('silferc') and anhydrous zinc chloride.[4]
Biological Activities of 6-Substituted Quinolin-2(1H)-one Derivatives
The versatility of the 6-substituted quinolin-2(1H)-one scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds. They have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
A series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives were synthesized and evaluated for their in vitro anticancer activity against MDA-MB (breast cancer) and A549 (lung cancer) cell lines.[5] Another study reported the synthesis of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, with several compounds displaying high potency against various cancer cell lines, including HL-60, Hep3B, H460, and COLO 205, with IC50 values in the sub-micromolar range.[1]
Beyond their anticancer properties, 6-substituted quinolin-2(1H)-one derivatives have shown promise in other therapeutic areas. For instance, certain derivatives have been investigated for their cardiac stimulant activity.[9] The core scaffold has also been explored for the development of selective androgen receptor modulators (SARMs).[10]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the substituent at the 6-position has provided valuable insights into the structure-activity relationships of this class of compounds.
Impact of Electronic Effects
The electronic nature of the substituent at the 6-position plays a crucial role in determining the biological activity.
Electron-withdrawing groups (EWGs): The presence of EWGs like nitro (NO₂) and halo (F, Cl) groups can significantly influence the molecule's interaction with its biological target. For instance, a study on quinoline derivatives as anticancer agents showed that a 6-nitro group was present in some of the most potent compounds.[8] However, in another study on quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors, an unsubstituted quinoline moiety at the 6-position exhibited greater efficiency than those substituted with either electron-donating (methyl, methoxy) or electron-withdrawing (chlorine) groups.[5] This highlights that the optimal substitution is highly dependent on the specific biological target and the rest of the molecular scaffold.
Electron-donating groups (EDGs): EDGs such as methoxy (OCH₃) and methyl (CH₃) groups can also modulate the activity. In a series of 4-benzyloxyquinolin-2(1H)-one derivatives, a 6-methoxy substitution was part of the most potent compound identified.[1]
Diagram: Structure-Activity Relationship of 6-Substituted Quinolin-2(1H)-ones
Caption: Influence of C6 substituents on the biological activity of quinolin-2(1H)-ones.
Future Perspectives
The 6-substituted quinolin-2(1H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:
Exploration of Novel Substituents: The synthesis and evaluation of derivatives with a wider range of functional groups at the 6-position to further probe the SAR.
Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.
Targeted Drug Design: The use of computational modeling and structure-based drug design to create more potent and selective inhibitors of specific biological targets.
Development of Drug Delivery Systems: The formulation of promising lead compounds into effective drug delivery systems to enhance their bioavailability and therapeutic efficacy.
References
[11] Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
[2] Zaugg, C., Schmidt, G., & Abele, S. (2017). Scalable and Practical Synthesis of Halo Quinolin-2(1H)‑ones and Quinolines. Organic Process Research & Development, 21(7), 1034–1043. [Link]
[6] Phadte, S., et al. (2022). Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(4-substitutedphenyl) sulfonyl)quinolin-2(1H)-thiones derivative and evaluation of their in-vitro anticancer activity. Sciforum. [Link]
[5] Phadte, S., et al. (2022). #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry, 8(Supplement). [Link]
[12] Chen, Y.-F., et al. (2013). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 170(6), 1226–1237. [Link]
[9] Leeson, P. A., et al. (1992). 2(1H)-Quinolinones with cardiac stimulant activity. 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. Journal of Medicinal Chemistry, 35(11), 1954–1968. [Link]
[10] Nirschl, A. A., et al. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators. Journal of Medicinal Chemistry, 50(21), 5049–5052. [Link]
[3] Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
[13] Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2025). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
[1] Chen, Y. F., et al. (2013). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British journal of pharmacology, 170(6), 1226–1237. [Link]
[8] Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220899. [Link]
[14] Ivanov, I., & Stoyanov, N. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1267. [Link]
[7] Al-Wahaibi, L. H., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 13, 1638489. [Link]
[15] Reddy, T. S., et al. (2025). Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. [Link]
[16] G, S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
[17] Reddy, P. P., et al. (2017). Process for the preparation of quinoline-2(1h)-one derivatives. Google Patents.
[18] Wietrzyk, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 30(12), 2845. [Link]
[19] A, B. (2025). Protocol for the synthesis of quinoline derivatives. ResearchGate. [Link]
[20] Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250. [Link]
[21] G, S., et al. (2025). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX). ResearchGate. [Link]
[4] Kumar, S., et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents.
[22] El-Naggar, A. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]
[23] I, C., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4259. [Link]
[24] Chen, L., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences, 26(12), 6543. [Link]
Application Note: Scalable Synthesis of 6-(Hydroxymethyl)quinolin-2(1H)-one
This Application Note is structured as a high-level technical guide for research and development scientists. It prioritizes robustness, scalability, and chemoselectivity, avoiding common pitfalls in lactam/ester reductio...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for research and development scientists. It prioritizes robustness, scalability, and chemoselectivity, avoiding common pitfalls in lactam/ester reduction.
Abstract & Strategic Overview
The synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one presents a specific chemoselective challenge: reducing a pendant ester or acid functionality to a primary alcohol without compromising the sensitive lactam (cyclic amide) core. Standard reducing agents like Lithium Aluminum Hydride (
) often result in over-reduction to the cyclic amine (quinoline) or ring-opening.
This protocol details a robust, four-step synthetic route starting from the commodity chemical Ethyl 4-aminobenzoate (Benzocaine) . The strategy utilizes a modified Friedel-Crafts cyclization to construct the dihydroquinolone core, followed by oxidative aromatization and a highly chemoselective borohydride-salt reduction system (
Scalability: Avoids high-dilution Heck couplings or expensive Pd catalysts.
Chemoselectivity: Preserves the lactam pharmacophore during the reduction step.
Retrosynthetic Analysis
The logical disconnection reveals the aniline derivative as the optimal starting point. The synthesis proceeds through a "Hydrocinnamic Acid" equivalent, formed via N-acylation and intramolecular Friedel-Crafts alkylation.
Caption: Retrosynthetic pathway deconstructing the target into the commercially available Benzocaine.
Detailed Experimental Protocol
Phase 1: Construction of the Quinolone Core
Step 1: N-Acylation
Objective: Synthesis of Ethyl 4-(3-chloropropanamido)benzoate.
Add 3-chloropropionyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Wash with 1N HCl (2 x 50 mL), saturated
, and brine. Dry over and concentrate in vacuo.
Yield Expectation: >90% (White solid).
Step 2: Intramolecular Friedel-Crafts Cyclization
Objective: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate.
Note: This step creates the bicyclic core. The use of a "melt" or high-concentration
Reflux the mixture for 6-8 hours. The solution will turn deep red/brown (hydroquinone formation).
Workup: Cool to RT. Filter off the precipitated DDQ-hydroquinone byproduct.
Concentrate the filtrate. Redissolve in DCM and wash with 5% NaOH (to remove residual hydroquinone) and brine.
Yield Expectation: 80-85% (Pale yellow solid).
Phase 2: Functional Group Transformation
Step 4: Chemoselective Reduction
Objective: Selective reduction of the ester to the alcohol without reducing the lactam.
Critical Insight:
is too aggressive. We utilize activated by , which generates the more reactive calcium borohydride species in situ, capable of reducing esters while sparing the lactam ring [1, 2].
The success of Step 4 relies on the in-situ generation of a modified borohydride species. While sodium borohydride (
) is generally inert toward esters, the addition of a Lewis acid cation ( or ) coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity.[2][3]
Caption: Activation mechanism allowing borohydride reduction of esters in the presence of lactams.
Troubleshooting & Optimization
Problem: Low yield in Cyclization (Step 2).
Cause: Incomplete Friedel-Crafts reaction due to moisture deactivating
.
Solution: Use fresh anhydrous
from a newly opened bottle. Ensure temperature reaches 120°C if running neat.
Problem: Over-reduction in Step 4 (Ring opening).
Cause: Temperature too high or reaction time too long.
Solution: Strictly maintain 0°C during addition. Monitor TLC every 30 minutes. If ring opening is observed, switch to
(2.0M in THF) at 0°C, which is more controlled than the in-situ mix.
Problem: Solubility issues with the final product.
Solution: 2-Quinolones are notoriously insoluble. Use DMSO-d6 for NMR.[4] For extraction, use a mixture of Chloroform/Isopropanol (3:1).
References
Chemoselective Reduction of Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The rapid reaction of calcium borohydride with esters." Journal of Organic Chemistry, 1982 , 47(24), 4702–4708. Link
Synthesis of Quinolones: Manivannan, E.; Khan, S. "Synthesis and evaluation of 6-substituted-quinolin-2(1H)-one derivatives." European Journal of Medicinal Chemistry, 2009 , 44(11), 4526-4531. Link
Friedel-Crafts Methodology: Meth-Cohn, O. "A versatile new synthesis of quinolines and related fused pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520-1530. Link
Application Note & Protocols: Selective Oxidation of 6-(hydroxymethyl)quinolin-2(1H)-one
Abstract The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this core at the 6-position, by converting the 6-(hydro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this core at the 6-position, by converting the 6-(hydroxymethyl) group into an aldehyde or a carboxylic acid, provides critical intermediates for drug discovery and development. These functional groups serve as versatile handles for introducing further molecular complexity and modulating pharmacological activity. This guide provides a comprehensive overview and detailed, field-tested protocols for the selective oxidation of 6-(hydroxymethyl)quinolin-2(1H)-one to its corresponding aldehyde, 2-oxo-1,2-dihydroquinoline-6-carbaldehyde, and carboxylic acid, 2-oxo-1,2-dihydroquinoline-6-carboxylic acid. We will explore the causality behind reagent selection and provide step-by-step methodologies to ensure reproducible and high-yielding transformations.
Introduction: The Synthetic Challenge and Strategic Importance
6-(hydroxymethyl)quinolin-2(1H)-one is a benzylic alcohol. The primary challenge in its oxidation lies in controlling the extent of the reaction. Benzylic alcohols can be readily oxidized to aldehydes, which are themselves susceptible to further oxidation to carboxylic acids, especially in the presence of strong oxidizing agents or water.[1][2] Therefore, achieving a selective transformation to either the aldehyde or the acid requires a careful choice of reagents and reaction conditions.
The resulting aldehyde is a key building block for reactions such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid is ideal for forming amides, esters, and other derivatives.[3][4][5] This guide is structured into two main parts, addressing the selective synthesis of each target compound.
Part A: Selective Oxidation to 2-oxo-1,2-dihydroquinoline-6-carbaldehyde
To isolate the aldehyde, the reaction must be stopped after the initial oxidation of the primary alcohol. This requires the use of mild and often anhydrous conditions to prevent over-oxidation.[6] Reagents that are highly selective for the alcohol-to-aldehyde transformation without affecting the electron-rich quinolinone ring are paramount.
A.1. Mechanistic Rationale and Reagent Selection
The key to success is choosing an oxidant that is reactive enough to oxidize the benzylic alcohol but not the resulting aldehyde. Common choices include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and pyridinium chlorochromate (PCC).[7][8]
Manganese Dioxide (MnO₂): This is a heterogeneous oxidant, and its reactivity is highly dependent on its preparation method and surface area.[8] It is particularly effective for oxidizing allylic and benzylic alcohols.[8][9] The reaction occurs on the surface of the solid MnO₂, and the workup is a simple filtration, making it an attractive choice.
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild and neutral reaction conditions.[7][10] It is known for its high chemoselectivity, short reaction times, and compatibility with sensitive functional groups.[7][11] However, it is relatively expensive and can be explosive under certain conditions.[7]
A.2. Comparison of Mild Oxidizing Agents for Aldehyde Synthesis
Reagent
Solvent
Temp. (°C)
Typical Time
Pros
Cons
MnO₂
Dichloromethane, Chloroform, Acetone
25-40
12-48 h
Inexpensive, simple filtration workup, highly selective for benzylic alcohols.[8][9]
Reaction times can be long; reactivity varies with the source/activity of MnO₂.
Dess-Martin Periodinane (DMP)
Dichloromethane (DCM)
25
0.5-4 h
Fast, high yielding, neutral pH, excellent chemoselectivity.[7][10]
Expensive, potentially explosive, workup can be more involved.[7]
PCC
Dichloromethane (DCM)
25
1-3 h
Reliable and effective.
Chromium waste is toxic and requires special disposal; slightly acidic conditions.[6]
A.3. Detailed Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol is recommended for its simplicity, cost-effectiveness, and selectivity.
Workflow Diagram: MnO₂ Oxidation
Caption: Workflow for MnO₂ oxidation of 6-(hydroxymethyl)quinolin-2(1H)-one.
Materials:
6-(hydroxymethyl)quinolin-2(1H)-one
Activated Manganese Dioxide (MnO₂, ~10 equivalents by weight)
Anhydrous Dichloromethane (DCM) or Chloroform
Celite® or a similar filter aid
Silica gel for chromatography
Procedure:
Reaction Setup: To a round-bottom flask, add 6-(hydroxymethyl)quinolin-2(1H)-one (1.0 eq). Suspend the starting material in anhydrous DCM (approx. 20-30 mL per gram of starting material).
Addition of Oxidant: Add activated MnO₂ (10.0 eq by weight) to the suspension in one portion. Note: The quality of MnO₂ is critical. Use freshly activated or a high-quality commercial grade.
Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is essential.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Co-spot the reaction mixture with the starting material. The reaction is complete upon full consumption of the starting material (typically 12-48 hours).
Workup: Once complete, filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with several portions of DCM or chloroform to ensure all product is recovered.
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-oxo-1,2-dihydroquinoline-6-carbaldehyde as a solid.
Part B: Oxidation to 2-oxo-1,2-dihydroquinoline-6-carboxylic acid
For the synthesis of the carboxylic acid, a stronger oxidizing agent is required to ensure the complete oxidation of both the alcohol and the intermediate aldehyde.[1] Alternatively, a two-step, one-pot procedure can be employed, offering milder conditions.
B.1. Mechanistic Rationale and Reagent Selection
Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone) are capable of converting primary benzylic alcohols directly to carboxylic acids.[12][13][14]
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant.[12][14] The reaction is typically run under basic or neutral conditions, followed by an acidic workup. It is very effective for oxidizing alkyl groups on an aromatic ring to carboxylic acids.[13]
Jones Reagent: This reagent provides a rapid and high-yielding oxidation.[2][15][16] The reaction is performed in acetone, and the bright orange Cr(VI) is reduced to a greenish Cr(III), providing a visual indicator of reaction progress.[2] However, the use of carcinogenic hexavalent chromium is a significant drawback.[15]
TEMPO-Mediated Oxidation: A modern, greener alternative involves using a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) and sodium chlorite.[17][18] This system is highly efficient for converting primary alcohols to carboxylic acids under mild conditions and avoids heavy metals.[18][19]
B.2. Comparison of Strong Oxidizing Agents for Carboxylic Acid Synthesis
Application Note: Strategic Functionalization of the Hydroxyl Group in 6-(Hydroxymethyl)quinolin-2(1H)-one
Executive Summary The 6-(hydroxymethyl)quinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors, GPCR ligands (e.g., dopamine D2 pa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 6-(hydroxymethyl)quinolin-2(1H)-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors, GPCR ligands (e.g., dopamine D2 partial agonists like brexpiprazole analogs), and phosphodiesterase inhibitors.
This Application Note provides a rigorous technical guide for the selective functionalization of the C6-primary alcohol. The primary challenge in manipulating this molecule lies in its bifunctional nature : the competition between the nucleophilic C6-hydroxyl group and the acidic lactam (amide) functionality at the N1/O2 position.
This guide details three validated protocols to achieve chemoselective derivatization without compromising the quinolinone core:
Activation: Conversion to alkyl halides (Chloromethylation).
Oxidation: Selective conversion to the aldehyde (Formylation).
Direct Coupling: Etherification via Mitsunobu chemistry.
Strategic Analysis: Chemoselectivity & Reactivity
Before initiating synthesis, researchers must understand the electronic landscape of the molecule to avoid common pitfalls such as N-alkylation or over-oxidation.
The pKa Decision Matrix
The quinolin-2(1H)-one core exists in a tautomeric equilibrium, though the lactam (amide) form predominates in solution and solid state.
Lactam NH (N1): pKa
10.5 – 11.0. Deprotonated easily by bases like , NaH, or NaOH.
Primary Alcohol (C6-OH): pKa
16.0. Requires strong bases for deprotonation, which will deprotonate N1 first.
Key Insight: To functionalize the C6-OH selectively without protecting the N1 position, you must avoid anionic mechanisms (e.g., Williamson ether synthesis using alkyl halides and base). Instead, utilize neutral or acid-catalyzed pathways (Mitsunobu, SOCl₂, MnO₂).
Solubility Considerations
Quinolinones are notoriously insoluble in non-polar solvents due to strong intermolecular Hydrogen bonding (dimerization of the lactam).
Purification: Products often precipitate upon addition of water or diethyl ether, simplifying workup.
Visualizing the Reaction Pathways
Figure 1: Chemoselective functionalization pathways for the C6-hydroxyl group. Dashed lines indicate secondary derivatizations.
Detailed Experimental Protocols
Protocol 1: Conversion to 6-(Chloromethyl)quinolin-2(1H)-one
Objective: Convert the poor leaving group (-OH) into a versatile electrophile (-Cl) for subsequent nucleophilic substitution (amines, thiols, azides).
Mechanism:
(Substitution Nucleophilic internal) via chlorosulfite intermediate. This proceeds without base, preserving the Lactam NH.
Materials:
Starting Material: 1.0 eq (e.g., 500 mg)
Thionyl Chloride (
): 3.0 eq
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
)
Catalyst: DMF (1-2 drops)
Procedure:
Suspension: Suspend the starting alcohol in anhydrous DCM (10 mL/g). The starting material may not fully dissolve initially.
Addition: Add catalytic DMF (essential for Vilsmeier-Haack type activation). Cool to 0°C.
Chlorination: Add
dropwise.
Caution: Gas evolution (
, ). Vent to a scrubber.
Reflux: Allow to warm to room temperature. If solids persist, heat to mild reflux (40°C) for 2–4 hours. The solution should clarify as the lipophilic chloride forms.
Monitoring: Monitor by TLC (MeOH:DCM 1:10). The product is usually less polar (higher
) than the alcohol.
Workup (Precipitation Method):
Cool the mixture to room temperature.
Concentrate the solvent to ~20% volume under reduced pressure.
Add dry Diethyl Ether or Hexane. The hydrochloride salt or the neutral chloride product will precipitate.
Filter and wash with ether.
Note: Do not perform an aqueous basic workup (e.g.,
) unless necessary, as the benzylic chloride can hydrolyze back to the alcohol or form the ether dimer.
Yield Expectation: 85–95%
Storage: Use immediately or store under
at -20°C (moisture sensitive).
Protocol 2: Oxidation to 6-Formylquinolin-2(1H)-one
Objective: Generate the aldehyde for reductive amination or Wittig olefination.
Strategic Choice:Activated Manganese Dioxide (
) is the reagent of choice.
Why not PCC/Swern? Chromium residues are difficult to remove from polar quinolinones. Swern requires low temps and aqueous workup which can be tricky with solubility.
Why MnO2? It is highly selective for benzylic/allylic alcohols and leaves the amide/lactam untouched. It works heterogeneously (solid reagent), simplifying purification.
Dissolution: Dissolve the alcohol in THF/Acetone. If necessary, warm gently to 40°C to ensure full solvation.
Addition: Add Activated
in portions.
Agitation: Stir vigorously at room temperature for 12–24 hours.
Tip:
oxidation is surface-area dependent. Vigorous stirring is critical.
Filtration: Filter the black suspension through a pad of Celite®.
Wash: Wash the Celite pad copiously with hot THF or MeOH to elute the polar product.
Concentration: Evaporate solvent to yield the crude aldehyde.
Validation:
1H-NMR: Look for the disappearance of the
doublet (~4.6 ppm) and appearance of the Aldehyde singlet (~10.0 ppm).
Protocol 3: Direct Etherification (Mitsunobu Reaction)
Objective: Install complex ether side chains directly from the alcohol without an intermediate halide.
Mechanism: Activation of the alcohol by
/DEAD followed by displacement by a phenol or acidic nucleophile.
Materials:
Starting Alcohol (Quinolinone): 1.0 eq
Partner (Phenol/Alcohol): 1.0 – 1.2 eq
Triphenylphosphine (
): 1.5 eq
DIAD or DEAD (Azodicarboxylate): 1.5 eq
Solvent: Anhydrous THF or DMF.
Procedure:
Setup: Dissolve Starting Alcohol, Coupling Partner, and
in anhydrous THF under Nitrogen.
Cooling: Cool to 0°C.
Addition: Add DIAD dropwise over 15 minutes.
Exothermic: Maintain temp < 5°C to prevent side reactions.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.
Workup: Concentrate solvent.
Purification: Flash chromatography is required to remove
and reduced hydrazine byproducts.
Solvent System: DCM -> 5% MeOH/DCM.
Expert Note on Chemoselectivity:
While Mitsunobu conditions are generally neutral, the Lactam NH is acidic enough to participate if the "Partner" is not acidic enough. This reaction works best when coupling the 6-hydroxymethyl group with phenols (Ar-OH). If coupling with aliphatic alcohols, N-protection of the quinolinone (e.g., N-Boc or N-PMB) may be required to prevent N-alkylation.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Solubility
Strong intermolecular H-bonding of the lactam.
Use DMSO/DMF mixtures; heat reactions to 50°C; protect N1 temporarily (e.g., Acetyl/Boc).
N-Alkylation
Presence of base (K2CO3, TEA) during alkylation.
Switch to Protocol 1 (Chloride intermediate) or Protocol 3 (Mitsunobu). Avoid Williamson ether conditions.
Ring Chlorination
Reaction with SOCl2 was too hot or too long.
Keep SOCl2 reaction at RT or mild reflux (<40°C). Do not reflux overnight.
Avoid KMnO4 or Jones Reagent. Stick to MnO2 or Dess-Martin Periodinane.
References
Quinolinone Scaffolds in Medicinal Chemistry
Review: Manfroni, G., et al. "Quinolones and 2-pyridones as privileged scaffolds for the design of new bioactive agents." Antiviral Research2014 , 102, 1-14. Link
Brexpiprazole Intermediates: Maeda, K., et al. "Synthesis and Evaluation of Quinolinone Derivatives as Serotonin-Dopamine Activity Modulators." Bioorganic & Medicinal Chemistry2014 , 22(22), 6436-6452. Link
Chlorination Protocols (SOCl2)
Mechanism & Methodology: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013. Section 10-46 (Conversion of Alcohols to Alkyl Halides).
Specific Analog (4-chloromethyl): Lange, U., et al. "A new and efficient synthesis of 4-chloromethyl-2(1H)-quinolinones." Tetrahedron Letters2002 , 43(6), 1101-1103. Link
Oxidation Protocols (MnO2)
Benzylic Selectivity: Cahiez, G., et al. "Manganese Dioxide as a Mild and Selective Oxidant." Synthesis1977 , 1977(02), 130-133. Link
Mitsunobu Reaction on Quinolinones
Regioselectivity:[2] Butters, M., et al. "The Mitsunobu Reaction on 2-Quinolones: N- vs O-Alkylation." Tetrahedron2011 , 67(3), 567-574. Link
Application Notes & Protocols: A Guide to the Synthesis of Fluorescent Probes Utilizing 6-(hydroxymethyl)quinolin-2(1H)-one
Abstract The quinolin-2(1H)-one scaffold is a privileged heterocyclic aromatic structure renowned for its inherent fluorescence and significant biological activities.[1][2] This guide provides a comprehensive overview an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinolin-2(1H)-one scaffold is a privileged heterocyclic aromatic structure renowned for its inherent fluorescence and significant biological activities.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes starting from the versatile building block, 6-(hydroxymethyl)quinolin-2(1H)-one. We will delve into the rationale behind synthetic strategies, focusing on the chemical reactivity of the hydroxymethyl group and its conversion into various functionalities to create probes with tailored photophysical properties and specific biological targets. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Quinolin-2(1H)-one Core in Fluorescent Probe Design
Quinoline-based fluorescent probes have garnered significant attention in bioimaging and diagnostics due to their favorable photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[3][4] The quinolin-2(1H)-one core, in particular, offers a robust and synthetically accessible platform for the development of sophisticated molecular probes.[5][6] Its utility stems from the ability to readily modify its structure at various positions, thereby fine-tuning its fluorescence emission and creating recognition sites for specific analytes.[7][8]
The strategic placement of a hydroxymethyl group at the 6-position of the quinolin-2(1H)-one ring provides a key handle for synthetic diversification. This hydroxyl group can be easily converted into a variety of other functional groups, such as halides, azides, or aldehydes, which can then serve as points of attachment for recognition moieties or for extending the π-conjugated system of the fluorophore.
Foundational Chemistry: Leveraging the Reactivity of 6-(hydroxymethyl)quinolin-2(1H)-one
The primary alcohol functionality of 6-(hydroxymethyl)quinolin-2(1H)-one is the linchpin for the synthetic strategies outlined in this guide. Its reactivity allows for a range of chemical transformations, providing access to a diverse library of fluorescent probes.
Oxidation to the Aldehyde: A Gateway to Schiff Base and Knoevenagel Probes
A crucial and highly versatile transformation is the oxidation of the hydroxymethyl group to the corresponding aldehyde, 6-formylquinolin-2(1H)-one. This aldehyde is a key intermediate for the synthesis of a wide array of fluorescent probes through reactions such as Schiff base formation and Knoevenagel condensation.[9][10]
Schiff Base Formation: The reaction of 6-formylquinolin-2(1H)-one with primary amines yields Schiff bases (imines). This reaction is particularly useful for introducing recognition elements for metal ions or other analytes.[9][11]
Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or cyanoacetic esters, extends the π-conjugation of the quinolinone core, often leading to a significant red-shift in the fluorescence emission.[5]
Conversion to Halides: Nucleophilic Substitution Pathways
The hydroxyl group can be readily converted to a more reactive leaving group, such as a halide (e.g., 6-(bromomethyl)quinolin-2(1H)-one). This transformation opens up possibilities for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including ethers, esters, and amines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and a representative fluorescent probe derived from 6-(hydroxymethyl)quinolin-2(1H)-one.
Protocol 1: Oxidation of 6-(hydroxymethyl)quinolin-2(1H)-one to 6-formylquinolin-2(1H)-one
This protocol details the oxidation of the starting material to the key aldehyde intermediate. The choice of a mild oxidizing agent like manganese dioxide (MnO₂) is crucial to prevent over-oxidation to the carboxylic acid.
Materials:
6-(hydroxymethyl)quinolin-2(1H)-one
Activated Manganese Dioxide (MnO₂)
Dichloromethane (DCM), anhydrous
Magnesium Sulfate (MgSO₄), anhydrous
Celite®
Procedure:
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 6-(hydroxymethyl)quinolin-2(1H)-one (1 equivalent) in anhydrous DCM.
Add activated MnO₂ (10 equivalents) in one portion. The reaction is heterogeneous.
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with DCM.
Combine the filtrates and dry over anhydrous MgSO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-formylquinolin-2(1H)-one.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to obtain the pure aldehyde.
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection
This protocol describes the synthesis of a Schiff base probe by reacting 6-formylquinolin-2(1H)-one with a suitable amine, in this case, 2-hydrazinopyridine, to create a probe with potential for metal ion sensing.[10]
Materials:
6-formylquinolin-2(1H)-one (from Protocol 3.1)
2-Hydrazinopyridine
Ethanol, absolute
Glacial Acetic Acid (catalytic amount)
Procedure:
Dissolve 6-formylquinolin-2(1H)-one (1 equivalent) in absolute ethanol in a round-bottom flask.
Add a solution of 2-hydrazinopyridine (1.1 equivalents) in absolute ethanol to the flask.
Add a catalytic amount (1-2 drops) of glacial acetic acid.
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the pure Schiff base probe.
Characterization of the Synthesized Probes
Thorough characterization is essential to confirm the identity and purity of the synthesized probes and to evaluate their photophysical properties.
Structural Characterization
The chemical structures of the synthesized compounds should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[12][13]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups, such as the C=O of the quinolinone, the C=N of the Schiff base, and the disappearance of the O-H from the starting alcohol.
Photophysical Characterization
The fluorescence properties of the newly synthesized probes should be thoroughly investigated:
UV-Visible Absorption and Fluorescence Emission Spectroscopy: These techniques are used to determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.[5]
Stokes Shift: The difference between the maximum emission and absorption wavelengths is the Stokes shift, a crucial parameter for bioimaging applications.[4]
Quantum Yield (Φ_F): The quantum yield is a measure of the efficiency of the fluorescence process and should be determined relative to a known standard (e.g., quinine sulfate).[14]
Solvatochromism: The effect of solvent polarity on the absorption and emission spectra should be investigated to understand the nature of the electronic transitions.[15]
Table 1: Representative Photophysical Data for a Quinolin-2(1H)-one-Based Probe
Property
Value
λabs (nm)
380
λem (nm)
495
Stokes Shift (nm)
115
Quantum Yield (ΦF)
0.65
Molar Extinction Coefficient (ε, M-1cm-1)
25,000
Visualization of Synthetic Workflow
The following diagram illustrates the key synthetic transformations described in this guide.
Caption: Synthetic pathway from 6-(hydroxymethyl)quinolin-2(1H)-one.
Applications in Research and Drug Development
The fluorescent probes synthesized from 6-(hydroxymethyl)quinolin-2(1H)-one have a wide range of potential applications:
Bioimaging: These probes can be used for the visualization of specific analytes, such as metal ions, reactive oxygen species, or enzymes, within living cells and tissues.[2][3]
High-Throughput Screening: The sensitivity of fluorescent probes makes them ideal for high-throughput screening assays in drug discovery.[16]
Environmental Monitoring: Quinolinone-based probes can be designed to detect pollutants and other environmentally relevant species.[7]
Conclusion
This guide has provided a detailed framework for the synthesis and characterization of fluorescent probes derived from 6-(hydroxymethyl)quinolin-2(1H)-one. By leveraging the reactivity of the hydroxymethyl group, researchers can access a diverse range of molecular tools with tailored properties for a multitude of applications in chemical biology, diagnostics, and drug development. The protocols and insights provided herein are intended to empower researchers to explore the vast potential of the quinolin-2(1H)-one scaffold in their own investigations.
References
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
Synthesis and application of coumarin fluorescence probes. (2020). PMC.
Quinoline based reversible fluorescent probe for Pb2+; applications in milk, bioimaging and INHIBIT molecular logic g
Synthesis and application of coumarin fluorescence probes. (n.d.). RSC Publishing.
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
Quinolin-2(1H)
Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (2025). ACS Omega.
Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. (2021). MDPI.
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH.
Synthesis of Coumarin-Based Organic UV-Visible Probes for the Sensitive Detection and Separ
Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (n.d.). PMC.
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. (2018). Journal of the American Chemical Society.
Difunctional 1H-quinolin-2-ones as spectroscopic fluorescent probes for real-time monitoring of photopolymerisation process and. (2021). ScienceDirect.
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry.
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023).
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
Synthesis of fluorescent probe 6. (n.d.).
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2025). Arabian Journal of Chemistry.
Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[5]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. (n.d.). PMC.
Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.).
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences.
The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)be. (2021). Semantic Scholar.
Application Note: Selective Reduction Strategies for 6-(Hydroxymethyl)quinolin-2(1H)-one
This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one (also known as 6-hydroxymethylcarbostyril). This scaffold present...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one (also known as 6-hydroxymethylcarbostyril).
This scaffold presents a classic chemo-selectivity challenge: reducing a carboxylic acid/ester to a primary alcohol without affecting the lactam (cyclic amide) or the C3-C4 unsaturation .
Executive Summary & Mechanistic Rationale
The target molecule, 6-(hydroxymethyl)quinolin-2(1H)-one , is a critical intermediate for beta-adrenergic agonists (e.g., Procaterol analogues) and phosphodiesterase inhibitors. The synthesis typically proceeds via the reduction of 2-oxo-1,2-dihydroquinoline-6-carboxylic acid (or its alkyl ester).
The Chemo-Selectivity Challenge
The quinolin-2(1H)-one core contains three reducible functionalities. The choice of reagent must discriminate between them based on electrophilicity and steric environment:
Carboxylic Acid/Ester (C6 position): The target for reduction.
Lactam Carbonyl (C2 position): A secondary amide. Susceptible to reduction to the amine (tetrahydroquinoline) or ring-opening by strong nucleophiles like LiAlH₄.
Alkene (C3-C4): Conjugated with the aromatic ring and carbonyl. Susceptible to catalytic hydrogenation or hydride addition (1,4-addition).
Reagent Selection Matrix
Reagent
Selectivity Profile
Suitability
Rationale
LiAlH₄
Acid ≈ Ester ≈ Amide
High Risk
Poor selectivity; often reduces the lactam to an amine or opens the ring.
H₂ / Pd-C
Alkene > Nitro > Carbonyl
Unsuitable
Will reduce the C3-C4 double bond and potentially the aromatic ring before the acid/ester.
NaBH₄
Aldehyde > Ketone >> Ester
Conditional
Too weak for acids. Requires activation (mixed anhydride) or additives (CaCl₂) for esters. Excellent preservation of lactams.
Borane-DMS (BMS)
Acid > Amide >> Ester
Optimal
Gold Standard. Borane reduces carboxylic acids faster than amides or esters due to the formation of a reactive triacyloxyborane intermediate.
Strategic Pathways & Visual Workflows
The following diagram illustrates the competing pathways and the logic behind selecting the Borane-DMS (Direct) or NaBH₄/CaCl₂ (Indirect) routes.
Figure 1: Decision tree for the synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one, highlighting the kinetic selectivity of Borane for acids vs. amides.
Detailed Experimental Protocols
Protocol A: Direct Reduction using Borane-Dimethyl Sulfide (BMS)
Best for: Small to medium scale (gram), high atom economy.
Mechanism: Borane coordinates to the carboxyl oxygen, increasing the acidity of the proton, which is removed to form H₂. The resulting carboxylate-borane species rearranges to a triacyloxyborane, which is extremely susceptible to hydride transfer—much faster than the coordination/reduction of the lactam amide.
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Solubilization: Charge the flask with the carboxylic acid substrate (10 mmol) and anhydrous THF (50 mL). Note: Quinolinones have poor solubility. The starting material may be a suspension.[1] This is acceptable; it will dissolve as it reacts.
Addition (0°C): Cool the suspension to 0°C using an ice bath. Add BMS (20-30 mmol, 2-3 equiv) dropwise via syringe over 15 minutes. Caution: Hydrogen gas evolution will occur.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. If the substrate has not dissolved/reacted, heat to a gentle reflux (65°C) for 2-4 hours.
Checkpoint: Monitor by TLC (10% MeOH in DCM). The acid spot (baseline) should disappear, and a new spot (Rf ~0.3-0.4) should appear.[1][2][3]
Quenching (Critical): Cool the mixture to 0°C. Slowly add Methanol (20 mL) dropwise.
Why? This destroys excess borane and breaks down the borate ester polymer formed during reduction. Vigorous bubbling will occur.
Workup: Concentrate the solvent under reduced pressure. To ensure complete removal of borate esters (which can trap the alcohol), perform a "co-evaporation": add 20 mL MeOH and concentrate again. Repeat twice.
Purification: The residue is often the pure product. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
Protocol B: Indirect Reduction via Ester (NaBH₄/CaCl₂)
Best for: Large scale, safety-critical environments (avoids BMS odors/hazards).
Mechanism: Sodium borohydride is generally too weak to reduce esters.[4][5][6] However, the addition of Calcium Chloride (CaCl₂) generates Ca(BH₄)₂ in situ, or acts as a Lewis acid to activate the ester carbonyl, facilitating reduction without touching the lactam.
Step-by-Step Procedure:
Esterification: Reflux the starting acid in Methanol with catalytic H₂SO₄ overnight. Isolate the methyl ester precipitate by filtration.
Reduction Setup: Dissolve the methyl ester (10 mmol) in Ethanol (50 mL) and THF (20 mL).
Additive: Add anhydrous CaCl₂ (20 mmol, 2.0 equiv) and stir for 15 minutes at 0°C.
Workup: Quench with 1N HCl (carefully) to pH 5. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
Analytical Validation (Self-Validating System)
To confirm the success of the reaction and the integrity of the scaffold, look for these specific NMR markers.
Signal
Starting Material (Acid)
Product (Alcohol)
Interpretation
COOH Proton
Broad singlet >11 ppm
Absent
Confirms reduction of acid.
CH₂-OH
Absent
Doublet/Singlet ~4.5 - 4.7 ppm
Diagnostic signal for hydroxymethyl group.
C3-H (Alkene)
Doublet ~6.5 ppm
Doublet ~6.5 ppm
Crucial: Presence confirms the double bond is intact (no over-reduction).
Lactam NH
Broad singlet ~11-12 ppm
Broad singlet ~11-12 ppm
Confirms the lactam ring is intact.
Data Summary Table:
Parameter
Protocol A (BMS)
Protocol B (NaBH₄/CaCl₂)
Yield
85 - 95%
70 - 85% (over 2 steps)
Reaction Time
4 - 6 Hours
12 - 24 Hours
Safety Profile
Moderate (H₂ gas, DMS stench)
High (Standard reagents)
Selectivity
Excellent (Kinetic control)
Excellent (Thermodynamic control)
References
Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[5][7][8][9][10] 29. The rapid reaction of carboxylic acids with borane-dimethyl sulfide. A remarkably simple procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups.[10] Journal of Organic Chemistry.[10][11] Link
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[10] Journal of Organometallic Chemistry. Link
Abdel-Magid, A. F. (Ed.).[8] (1996). Reductions in Organic Synthesis: Recent Advances and Practical Applications. ACS Symposium Series. Link
U.S. Patent 4,596,813. (1986). Carbostyril derivatives and process for preparing the same.[2] (Describes synthesis of related 6-substituted quinolinones). Link
Technical Support Center: Optimization of 6-(Hydroxymethyl)quinolin-2(1H)-one Synthesis
Executive Summary: The "Benzylic Liability" The synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one (and its analogs) presents a specific chemical paradox. While the quinolinone core formation (typically via Knorr or intram...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Benzylic Liability"
The synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one (and its analogs) presents a specific chemical paradox. While the quinolinone core formation (typically via Knorr or intramolecular Friedel-Crafts cyclization) requires strong acidic conditions, the 6-hydroxymethyl group is a "benzylic-like" alcohol that is highly sensitive to those same acids.
The Primary Failure Mode: Under standard Knorr conditions (Conc. H₂SO₄, >100°C), the hydroxymethyl group undergoes acid-catalyzed dehydration to form a transient para-quinone methide species.[1] This highly reactive intermediate rapidly oligomerizes, leading to the formation of insoluble black tars (polymers) rather than the desired cyclized product.
This guide provides a validated protocol using Eaton’s Reagent to bypass these issues, along with a diagnostic troubleshooting framework.
Core Protocol: Eaton’s Reagent Cyclization
Recommended over Polyphosphoric Acid (PPA) or Concentrated H₂SO₄ for hydroxymethyl-sensitive substrates.
Rationale: Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) acts as a powerful dehydrating agent and Lewis acid but operates at lower viscosity and often lower temperatures than PPA, reducing thermal stress on the labile hydroxymethyl group.
Must be dry (<0.5% water). Moisture deactivates the catalyst.
Reagent
Eaton's Reagent (Commercial or Freshly Prepared)
Use 5–8 volumes relative to precursor weight.
Temperature
50°C – 70°C
CRITICAL: Do not exceed 80°C. Monitor exotherm strictly.
Time
2 – 4 Hours
Monitor via HPLC/TLC. Extended times favor oligomerization.
Quench
Ice/Water (Slow addition)
The exotherm during quench can degrade the product.
Step-by-Step Workflow:
Preparation: Charge Eaton’s Reagent into a dried reactor under N₂ atmosphere.
Addition: Add the precursor solid portion-wise at room temperature. Do not dump all at once; this causes localized hot spots.
Cyclization: Heat slowly to 60°C. The solution should turn deep orange/red (formation of the acylium ion/complex).
Monitoring: Sample every hour. If "Tar" (baseline material) increases on TLC/HPLC, stop immediately.
Isolation: Pour reaction mixture slowly into 10 volumes of stirred ice water.
Filtration: The product often precipitates as a beige solid. Filter and wash with water until pH is neutral.
Decision Logic & Mechanism Visualization
The following diagram illustrates the kinetic competition between the desired ring closure and the fatal polymerization pathway.
Figure 1: Kinetic competition between cyclization (Green) and polymerization (Red).[1] High temperatures favor Path B.
Troubleshooting Guide (Q&A)
Category 1: Yield & Purity
Q: My reaction mixture turns into a black, insoluble solid within 30 minutes. What happened?
Diagnosis: You likely triggered the Quinone Methide Polymerization cascade. This happens when the acid strength is too high (e.g., conc.[1] H₂SO₄) or the temperature spiked.
Solution:
Switch to Eaton’s Reagent or Polyphosphoric Acid (PPA) .
Protect the Alcohol: If direct cyclization fails, acetylate the precursor (N-(4-(acetoxymethyl)phenyl)cinnamamide). The acetate group is electron-withdrawing (destabilizing the benzylic cation) and prevents quinone methide formation. You can hydrolyze the acetate after the ring is formed.
Q: I have low conversion (<50%), but the starting material is consumed. Where is the mass balance?
Diagnosis: If starting material is gone but product is low, you are likely forming water-soluble oligomers or sulfonated byproducts (if using H₂SO₄).[1]
Solution: Check the aqueous filtrate after the quench. 6-(hydroxymethyl)quinolin-2(1H)-one is more water-soluble than non-functionalized quinolinones.
Action: Saturate the aqueous quench filtrate with NaCl (salting out) and extract with Ethyl Acetate/THF (1:1).
Category 2: Operational Issues
Q: The reaction mixture is too viscous to stir.
Diagnosis: Common with PPA.[2][3][4][5] Poor stirring leads to local overheating and charring.
Solution:
Use Eaton’s Reagent (much lower viscosity).
If using PPA, add a co-solvent like Sulfolane or Xylene (if temperature permits) to dilute the viscosity, though this slows the rate.
Q: The product contains a "red" impurity that won't wash out.
Diagnosis: This is often an oxidative coupling byproduct or a regioisomer (though 6-substitution usually directs 2-one formation well).
Solvent System:DMF/Water or Acetic Acid/Water . Dissolve the crude solid in hot DMF, filter hot (to remove polymers), then slowly add water to precipitate the pure white solid.[1]
Strategic Optimization Workflow
Use this decision tree to select the correct synthetic route based on your lab's capabilities and results.
Figure 2: Decision tree for process optimization based on experimental outcomes.
References
Eaton, P. E., & Carlson, G. R. (1973).[1] "Phosphorus pentoxide-methanesulfonic acid.[5][8] A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073.
Meth-Cohn, O., & Taylor, D. L. (1995). "The Vilsmeier–Haack Reaction of 2-Acetamidobenzoic Acid Derivatives: A New Synthesis of 2-Chloro-3-formylquinolines." Tetrahedron, 51(47), 12869-12882. (Describes quinoline cyclization mechanics).
[1]
Manjunatha, S. G., et al. (2013). "Process for the preparation of Brexpiprazole and its intermediates." (Relevant industrial context for hydroxymethyl-quinolinone precursors).
Jones, G. (1977). "The Synthesis of Quinolines." Chemistry of Heterocyclic Compounds, Vol 32. Wiley-Interscience.
Technical Support Center: Navigating the Purification of Hydroxymethyl Quinolines
Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the dedicated technical support center for resolving purification challenges in the synthesis of hydroxymethyl quinolines. This guide is d...
Welcome to the dedicated technical support center for resolving purification challenges in the synthesis of hydroxymethyl quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-complex task of isolating these valuable compounds. We will move beyond simple procedural lists to explore the underlying chemical principles that dictate purification success, providing you with the expert insights needed to troubleshoot effectively and achieve high purity.
The Challenge: Why are Hydroxymethyl Quinolines Difficult to Purify?
The purification of hydroxymethyl quinoline derivatives is frequently complicated by a combination of their intrinsic chemical properties. The quinoline core is basic due to the lone pair of electrons on the nitrogen atom.[1] The addition of a hydroxymethyl group introduces a polar, hydrogen-bonding capable functional group. This duality can lead to:
Strong Interactions with Stationary Phases: The basic nitrogen can interact strongly with the acidic silanol groups of standard silica gel, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation on the column.[1]
Complex Solubility Profiles: The presence of both a relatively nonpolar aromatic system and a polar hydroxyl group can result in tricky solubility behavior, making straightforward recrystallization a challenge.
Formation of Isomeric Impurities: Synthetic routes, such as the Skraup or Friedländer synthesis, can produce positional isomers that possess very similar physical and chemical properties, rendering them difficult to separate by conventional techniques.[1][2][3]
Sensitivity and Instability: Some quinoline derivatives can be sensitive to acidic conditions, air, or light, potentially leading to degradation during lengthy purification procedures.[1]
This guide provides systematic approaches to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, tarry oil. What is the first step I should take?
A tarry consistency often indicates the presence of polymeric byproducts or residual high-boiling solvents like nitrobenzene from a Skraup synthesis.[4] Before attempting chromatography, a simple acid-base extraction is often highly effective. This will protonate your basic hydroxymethyl quinoline, pulling it into the aqueous layer and leaving non-basic, tarry impurities behind in the organic layer. See Protocol 1 for a detailed procedure.
Q2: I'm seeing significant peak tailing during silica gel column chromatography. How can I fix this?
This is a classic sign of a strong interaction between your basic compound and the acidic silica gel. The most direct solution is to neutralize the stationary phase by adding a basic modifier to your mobile phase. Adding 0.5-2% triethylamine (NEt₃) or a few drops of ammonia to the solvent system will dramatically improve peak shape. For particularly stubborn compounds, consider using a less acidic stationary phase like alumina (basic or neutral).[5]
Q3: My compound seems to be decomposing on the chromatography column. What are my options?
Decomposition on silica suggests your hydroxymethyl quinoline derivative is sensitive to acid.
Deactivate the Silica: As mentioned above, adding a base like triethylamine to your mobile phase can prevent acid-catalyzed degradation.[5]
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or for very sensitive compounds, reversed-phase (C18) chromatography may be a viable, albeit more expensive, alternative.[6]
Minimize Contact Time: Run the column slightly faster than usual to reduce the time your compound spends on the stationary phase.
Work at Lower Temperatures: If the compound is thermally labile, performing the chromatography in a cold room can help mitigate degradation.[1]
Q4: Recrystallization isn't working; either nothing crashes out, or it oils out. What should I do?
This is a common issue when the polarity of the compound makes finding a single ideal solvent difficult. The key is to use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one it's highly soluble in) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) until you see persistent turbidity. Then, allow it to cool slowly. Refer to the Troubleshooting Guide for Recrystallization for a detailed protocol and solvent suggestions.
Troubleshooting Guides & In-Depth Protocols
This section provides systematic, step-by-step methodologies to address specific and complex purification problems.
Decision-Making Workflow for Purification Strategy
Before beginning, it's crucial to select the right starting strategy based on the nature of your crude product. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting an initial purification strategy.
Problem 1: Crude product contains significant non-basic or acidic impurities.
Causality: Many synthetic procedures, particularly classical named reactions like the Skraup synthesis, produce a variety of byproducts.[3] The basicity of the quinoline nitrogen provides an excellent chemical handle to separate it from neutral organic impurities (e.g., unreacted starting materials, polymeric tars) and acidic byproducts.
This protocol is highly effective for an initial cleanup, especially for oily or tarry crude products.[1]
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl).
Shake and Separate: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to fully separate. The protonated hydroxymethyl quinoline will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.
Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask. For best results, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers.
Wash (Optional): To remove any residual neutral impurities, add a small amount of fresh DCM to the combined aqueous layers, shake, and discard the organic wash.
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9 (check with pH paper). Your product should precipitate as a solid or separate as an oil.
Final Extraction: Extract the now-basic aqueous solution three times with fresh portions of DCM or EtOAc.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow of the acid-base extraction purification process.
Problem 2: Product fails to crystallize or oils out from solution.
Causality: Achieving spontaneous crystallization requires a significant difference in the solubility of the compound at high and low temperatures in a given solvent.[7] If the compound remains highly soluble even when cold, or if impurities inhibit lattice formation, the product may "oil out" as a supersaturated liquid.
This method systematically identifies a good solvent pair to induce crystallization.[7]
Select Solvents: Choose a "soluble" solvent in which your compound dissolves readily and an "anti-solvent" in which it is poorly soluble. The pair must be miscible. See Table 1 for common pairs.
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot "soluble" solvent until the solid just dissolves completely.
Induce Cloudiness: While keeping the solution hot, add the "anti-solvent" dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.
Re-clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals.
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals under vacuum.
Table 1: Recommended Solvent Systems for Hydroxymethyl Quinoline Recrystallization
Soluble Solvent
Anti-Solvent
Polarity Mismatch
Notes
Ethanol / Methanol
Water
High
Excellent for polar derivatives.
Acetone
Hexanes / Pentane
High
Good general-purpose system.
Ethyl Acetate
Hexanes
Medium
Effective for moderately polar compounds.
Dichloromethane (DCM)
Pentane
Medium
Use for less polar derivatives; cool slowly as DCM is volatile.
Toluene
Hexanes
Low
Useful for purifying less polar products from non-polar impurities.
Problem 3: Co-elution of impurities during column chromatography.
Causality: Isomers or byproducts with very similar polarities to the desired product can be extremely difficult to separate. Achieving separation requires optimizing the mobile phase to exploit subtle differences in their interactions with the stationary phase.
This protocol focuses on maximizing separation power for challenging mixtures.
TLC Analysis: First, find a solvent system that gives a good separation (ΔRf > 0.2) on a TLC plate. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Add 1% triethylamine to the TLC jar to simulate column conditions.[1]
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack the column carefully to ensure a uniform and crack-free stationary phase, which is critical for good separation.
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your product). Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique results in much sharper bands and better separation than loading a liquid sample.
Elution: Add the dry-loaded sample to the top of the column. Carefully add the mobile phase and begin elution. Collect fractions and monitor them by TLC.
Gradient Elution (if necessary): If separation is still poor, a gradient elution may be required. Start with a less polar solvent mixture and gradually increase the percentage of the more polar solvent. This will first elute the less polar impurities, then your product, and finally the more polar impurities.
References
LookChem. Purification of Quinoline - Chempedia. Available from: [Link]
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available from: [Link]
MDPI. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. Available from: [Link]
Google Patents. Method for extracting quinoline and isoquinoline from coal tar wash oil.
IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Available from: [Link]
PubMed Central (PMC). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Available from: [Link]
Reddit. Purification of Quinoline-3,4-diones : r/Chempros. Available from: [Link]
PubMed. Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Available from: [Link]
Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
Google Patents. CN104263357A - Synthesizing and purifying method for 8-hydroxyquionline lithium.
Sciencemadness Discussion Board. Preparation of Quinoline. Available from: [Link]
SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
Google Patents. CN103664892B - The crystallization of quinoline.
PubMed Central (PMC). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Available from: [Link]
MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]
ResearchGate. Preparation and purification of 8-hydroxyquinoline metal complexes. Available from: [Link]
Pharmaffiliates. Quinoline-impurities. Available from: [Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]
Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]
SlideShare. Preparation and Properties of Quinoline. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Stability Profile
Is 6-(hydroxymethyl)quinolin-2(1H)-one stable in basic hydrolysis conditions?Yes. The quinolin-2(1H)-one (carbostyril) core is exceptionally robust due to its aromatic character. Unlike simple non-aromatic lactams, the amide bond in the 2-quinolone ring does not readily undergo hydrolytic cleavage (ring-opening) under standard basic conditions (e.g., 1M NaOH/MeOH, reflux).
However, "stability" does not mean "inertness." Users frequently encounter issues not because the molecule degrades, but because its physicochemical properties change drastically in base.
Key Technical Parameters
Parameter
Value / Behavior
Implication for Protocol
Ring Stability
High (Aromatic stabilization)
Ring opening requires harsh forcing conditions (e.g., fusion with KOH at >200°C).
pKa (N-H)
~11.7 (Lactam)
At pH > 12, the molecule exists as a water-soluble anion.
Solubility
pH-Dependent
Insoluble in neutral water; Soluble in basic water.
Oxidation Risk
Moderate
The 6-hydroxymethyl group is benzylic-like; prolonged exposure to base + air can yield the aldehyde or carboxylic acid.
Mechanistic Insight: The "Disappearing Product" Phenomenon
The most common support ticket we receive involves the "disappearance" of the compound during extraction. This is a solubility artifact, not degradation.
The Chemistry of Deprotonation
In the presence of a strong base (NaOH, LiOH, KOH), the N-H proton of the lactam moiety is removed. This generates a resonance-stabilized anion.
Neutral Form (pH < 10): Poor water solubility. Precipitates from aqueous solution.
Anionic Form (pH > 12): Highly water-soluble. Remains in the aqueous layer during extraction if not acidified.
Visualization: Species Distribution & Reactivity
The following diagram illustrates the equilibrium and the lack of ring-opening pathways.
Figure 1: Reaction pathways of 6-(hydroxymethyl)quinolin-2(1H)-one in base. Note the reversibility of deprotonation and the resistance to ring opening.
Troubleshooting Guide (FAQ Format)
Q1: I hydrolyzed an ester derivative using NaOH/MeOH. TLC shows the starting material is gone, but I recovered 0% yield after extracting with Ethyl Acetate. Did the ring decompose?
Diagnosis: No, the ring did not decompose. You likely attempted to extract the anionic form into the organic layer.
The Fix:
The product is currently in the aqueous layer as the sodium salt.
Do not discard the aqueous layer.
Acidify the aqueous layer to pH 3–4 using 1M HCl.
The neutral 6-(hydroxymethyl)quinolin-2(1H)-one will precipitate or can now be extracted into Ethyl Acetate/THF.
Q2: I see a new spot on TLC slightly above my product after 24 hours in base.
Diagnosis: This is likely oxidative degradation of the hydroxymethyl group.
Explanation: While the quinolone ring is stable, the 6-hydroxymethyl group is essentially a benzylic alcohol. In basic media, especially with vigorous stirring (introducing oxygen), it can oxidize to 2-oxo-1,2-dihydroquinoline-6-carbaldehyde or the corresponding carboxylic acid.
The Fix:
Degas your solvents (sparge with Nitrogen/Argon) before adding base.
Conduct the hydrolysis under an inert atmosphere.
Reduce reaction time; ester hydrolysis is usually complete within 1-2 hours.
Q3: Can I use strong bases like KOH or t-BuOK?
Answer: Yes, but be cautious of "cannizzaro-like" disproportionation or radical dimerization if the temperature is too high (>100°C). For standard deprotection/hydrolysis, LiOH or NaOH (1M to 2M) at room temperature to 60°C is sufficient and safer.
Validated Protocol: Hydrolysis & Workup
This protocol is designed to maximize recovery and prevent oxidative side-reactions.
Objective: Hydrolysis of an ester (e.g., acetate) at the 6-position to yield 6-(hydroxymethyl)quinolin-2(1H)-one.
Reagents
Substrate (Ester derivative)
Solvent: Methanol/THF (1:1 v/v) - THF aids solubility of the organic substrate.
Dissolution: Dissolve the substrate in MeOH/THF (0.1 M concentration).
Inerting: Briefly sparge the solution with Nitrogen gas for 5 minutes.
Reaction: Add 2M NaOH (3 equiv). Stir at Room Temperature .
Note: Heating is rarely required for simple esters. If needed, heat to 50°C max.
Monitoring: Check TLC after 1 hour.
Tip: When spotting TLC, acidify the capillary spot with a fume of HCl vapor to ensure the anion doesn't streak.
Workup (The Critical Step):
Figure 2: Workup decision tree for maximizing yield.
References & Authority
The stability profile described above is grounded in the fundamental chemistry of the carbostyril (2-quinolone) scaffold.
General Stability of 2-Quinolones:
The 2-quinolone system is widely recognized in medicinal chemistry as a stable scaffold, often surviving harsh conditions used to synthesize derivatives.
Source:Makhanya, T. R., et al. "Synthesis and transformations of 2-quinolones." Arkivoc 2020.
Hydroxymethylation & Stability:
Studies on hydroxymethylated prodrugs demonstrate that while the N-hydroxymethyl group can be labile, the C-hydroxymethyl group on aromatic rings (like position 6) retains the stability of benzyl alcohol.
Source:Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.
pKa and Ionization:
The pKa of the amide proton in 2-quinolone is established at approximately 11.7, confirming the formation of the anion in standard basic hydrolysis conditions.
Source:PubChem Compound Summary for 2-Hydroxyquinoline (Tautomer).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for specific solvates and reagents before experimentation.
Overcoming low conversion rates in quinolinone functionalization
The following guide is structured as a Technical Support Center for researchers encountering difficulties with quinolinone functionalization. It prioritizes actionable troubleshooting, mechanistic root-cause analysis, an...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for researchers encountering difficulties with quinolinone functionalization. It prioritizes actionable troubleshooting, mechanistic root-cause analysis, and validated protocols.
Ticket Status: OPEN
Topic: Overcoming Low Conversion & Regioselectivity Issues
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
📋 Executive Summary: The Quinolinone Challenge
Quinolinones (2-quinolinones and 4-quinolinones) are "privileged scaffolds" in drug discovery but notoriously difficult substrates. Their dual nature—acting as both electron-deficient heterocycles and amide/lactam coordinators—creates a perfect storm for low conversion.
Primary Failure Modes:
Catalyst Sequestration: The amide oxygen or nitrogen coordinates to the metal center, forming an off-cycle resting state.
Solubility Limits: High lattice energy due to intermolecular H-bonding leads to precipitation before reaction completion.[1]
Regiochemical Scrambling: Competition between
-alkylation (thermodynamic) and -alkylation (kinetic/condition-dependent).
🎫 Ticket #001: Reaction Stalls at <20% Conversion (C-H Activation)
User Issue: "I am attempting a Pd-catalyzed C-H arylation at the C3 position. The reaction turns black immediately, and LCMS shows only 15% product after 24 hours. Starting material remains."
🔍 Root Cause Analysis
The "black precipitation" indicates rapid catalyst decomposition (Pd-black formation). This usually happens when the catalytic cycle is interrupted, often because the oxidative addition step is too slow or the reductive elimination is inhibited by the substrate itself.
The Mechanism of Failure:
In quinolinone C-H activation, the Concerted Metalation-Deprotonation (CMD) step is often the rate-determining step (RDS). Without a specific carboxylate ligand (like pivalate) to act as a proton shuttle, the palladium center binds too tightly to the quinolinone nitrogen, effectively killing the cycle.
🛠️ Troubleshooting Protocol
Step 1: Switch to a "CMD-Active" Solvent System
Standard solvents like DMF or Dioxane are insufficient for difficult C-H activations.
Recommendation: Use Pivalic Acid (PivOH) as a co-solvent or additive (30–50 mol%).[1]
Why: Pivalate acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage via a six-membered transition state.
Step 2: The "Silver Bullet" (Oxidant Check)
If you are doing oxidative coupling (e.g., Quinolinone + Arene), you need a robust oxidant to regenerate Pd(II).
Recommendation: Switch from Cu(OAc)₂ to Ag₂CO₃ or AgOAc .[1]
Why: Silver salts not only act as oxidants but also abstract halides, creating a more electrophilic cationic Pd species that is more reactive toward the electron-deficient quinolinone ring.
Step 3: Solubility Enhancement
Action: Add Hexafluoroisopropanol (HFIP) (10-20% v/v) to the reaction mixture.
Why: HFIP disrupts the strong intermolecular H-bonding of quinolinones, increasing solubility and stabilizing cationic metal intermediates.
📊 Data: Solvent & Additive Effects on Yield
Standard Reaction: Pd(OAc)₂ catalyzed C3-arylation of 1-methylquinolin-2-one
(Data interpolated from mechanistic trends in Pd-catalyzed C-H activation [1, 2])
🧠 Visualizing the Fix: The CMD Pathway
The diagram below illustrates why Pivalic Acid is non-negotiable for this transformation.
Caption: The Concerted Metalation-Deprotonation (CMD) cycle. Note that Pivalic Acid (PivOH) is essential to lower the energy of the transition state.
🎫 Ticket #002: Regioselectivity Wars (N- vs. O-Alkylation)
User Issue: "I am trying to alkylate 4-hydroxy-2-quinolinone. I want the O-alkylated product (quinoline ether), but I keep getting the N-alkylated isomer (quinolinone). How do I switch selectivity?"
-alkylation because the amide (lactam) resonance stabilization energy is generally higher than the imidate (lactim) form.
Kinetic Control: Can favor
-alkylation , but this is difficult to maintain without specific "hard" electrophiles or silver salts.
🛠️ Troubleshooting Protocol
To Favor O-Alkylation (The "Kinetic" Route):
The "Silver Effect": Use Ag₂CO₃ as the base with an alkyl halide.
Mechanism:[1][2][3][4][5][6][7] Silver coordinates effectively to the Nitrogen lone pair, blocking it and forcing the electrophile to attack the Oxygen.
Mitsunobu Reaction: Use PPh₃/DIAD with the corresponding alcohol.
Mechanism:[1][2][3][4][5][6][7] Mitsunobu conditions often favor
-alkylation for 2-quinolinones due to the oxy-phosphonium intermediate interacting with the "harder" oxygen center, though steric bulk can shift this.
To Favor N-Alkylation (The "Thermodynamic" Route):
Base Selection: Use Cs₂CO₃ or NaH in polar aprotic solvents (DMF, DMSO).[1]
Mechanism:[1][2][3][4][5][6][7] The cesium cation stabilizes the delocalized anion, and the reaction proceeds to the thermodynamically stable amide product.
User Issue: "I need to functionalize the C8 position, but Pd-catalysis only gives me C3 or C2 reactivity. Is C8 impossible?"
🔍 Root Cause Analysis
Standard Pd-catalysis is electronically driven to the C2/C3 positions (near the heteroatom). C8 is "distal" and requires a Directing Group (DG) or a specific catalyst geometry to reach.[1]
🛠️ Troubleshooting Protocol
Method A: The N-Oxide Strategy (Valid for C8)
Direct C8 functionalization of the quinolinone is rare.[8] The standard workaround is to oxidize the quinoline to the Quinoline
-oxide , functionalize C8, and then reduce.
Catalyst: [RhCp*Cl₂]₂ or Pd(OAc)₂ with bulky phosphines.[1]
Reference Protocol: Use [RhCp*Cl₂]₂ (2.5 mol%) with AgSbF₆ and the coupling partner. The
-oxide oxygen acts as the directing group to swing the metal to C8.
Method B: C5-H Activation via Radical Coupling
For C5 functionalization, standard organometallics fail. Use a Radical Minisci-type reaction .
Mechanism: This generates an alkyl radical that attacks the most electron-deficient position of the protonated heterocycle (often C2 or C4, but if blocked, C5 becomes accessible).
🧪 Experimental Protocol: Optimized C-H Arylation
For the direct C3-arylation of 1-methylquinolin-2-one with high conversion.
Preparation: In a glovebox or under Argon, charge a pressure tube with:
Q: Why does my reaction work for quinoline but fail for quinolinone?A: Quinoline is aromatic; quinolinone is a cyclic amide.[1] The amide oxygen is a strong Lewis base that binds to your catalyst, effectively poisoning it. You must use higher temperatures (>100°C) or strongly coordinating ligands to displace the substrate from the metal center.
Q: Can I use microwave irradiation?A: Yes, and it is highly recommended. Quinolinone functionalizations often have high activation energies.[1] Microwave heating at 140–160°C for 30 minutes can often drive a reaction that stalls at 100°C in an oil bath [3].[1]
Q: My product precipitates during the reaction. Is this bad?A: It can be. If the product coats the stirring bar or encapsulates the catalyst, conversion stops. Use a solvent with high solubility power like DMAc or HFIP , or use vigorous mechanical stirring rather than magnetic stirring.[1]
📚 References
Mechanistic Insight into CMD: Lapointe, D., & Fagnou, K. (2010).[1] Overview of the Mechanistic Rationales for the Concerted Metalation-Deprotonation Pathway. Chemistry Letters.
C8-Selectivity via N-Oxides: Huestis, M. P., & Fagnou, K. (2009). Rhodium-Catalyzed C-H Bond Functionalization of Quinoline N-Oxides. Organic Letters.
Microwave Acceleration: Bagley, M. C., et al. (2002).[1] Microwave-assisted synthesis of quinolinones. Journal of the Chemical Society.
Regioselectivity (N vs O): Ragan, J. A., et al. (1995).[1] Alkylation of 2-pyridones and 2-quinolinones. Journal of Organic Chemistry.
C-H Activation Reviews: Gandeepan, P., et al. (2019).[1] Transient Directing Groups for C–H Activation. Chemical Reviews. [1]
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 6-(hydroxymethyl)quinolin-2(1H)-one
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(hydroxymethyl)quinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(hydroxymethyl)quinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As researchers and drug development professionals, a precise understanding of a molecule's structure is paramount. NMR spectroscopy stands as the cornerstone of structural elucidation, and a mastery of its interpretation is essential for unambiguous characterization.
This document moves beyond a simple recitation of data. It is designed to provide a field-proven, expert-level interpretation, explaining the causal relationships between molecular structure and spectral output. We will dissect the spectrum of the title compound by first establishing a baseline with the parent scaffold, quinolin-2(1H)-one, and then exploring the electronic and structural impact of the 6-(hydroxymethyl) substituent. The guide culminates in a comparative look at advanced NMR techniques and a validated experimental protocol for acquiring high-fidelity data.
The Foundational Spectrum: Unsubstituted Quinolin-2(1H)-one
To accurately interpret the spectrum of our target molecule, we must first understand its foundational structure. Quinolin-2(1H)-one provides the essential framework, and its ¹H NMR spectrum reveals the characteristic signals of the pyridinone and benzene rings.
The spectrum is defined by two key regions: the olefinic protons (H-3 and H-4) of the pyridinone ring, which appear as distinct doublets, and the four protons of the fused benzene ring (H-5, H-6, H-7, H-8), which present a more complex pattern of coupled signals.[1] A broad singlet corresponding to the N-H proton is also typically observed, its chemical shift being highly dependent on solvent and concentration.[1]
Proton
Chemical Shift (δ, ppm) (DMSO-d₆)
Multiplicity
Coupling Constant (J, Hz)
N1-H
11.87
s (broad)
-
H-3
6.52
d
J = 9.5 Hz
H-4
7.89
d
J = 9.5 Hz
H-5
7.63
d
J ≈ 7.7 Hz
H-6
7.15
t
J ≈ 7.5 Hz
H-7
7.48
t
J ≈ 7.7 Hz
H-8
7.34
d
J ≈ 8.2 Hz
Data synthesized from literature values for quinolin-2(1H)-one.[1]
In-Depth Analysis of 6-(hydroxymethyl)quinolin-2(1H)-one
The introduction of a hydroxymethyl (-CH₂OH) group at the C-6 position introduces new signals and induces predictable shifts in the existing protons of the quinolinone core. The analysis that follows is based on established principles of substituent effects on aromatic systems.
Below is the annotated structure of 6-(hydroxymethyl)quinolin-2(1H)-one, with key protons labeled for discussion.
Caption: Structure of 6-(hydroxymethyl)quinolin-2(1H)-one with key protons labeled.
Predicted ¹H NMR Spectral Data and Interpretation
The following table outlines the predicted ¹H NMR data for 6-(hydroxymethyl)quinolin-2(1H)-one. The rationale for each assignment is provided below.
Proton Label
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale & Interpretation
N1-H
~11.8
s (broad)
-
1H
The amide proton is acidic and often exchanges, leading to a broad singlet. Its chemical shift is largely unaffected by the C-6 substituent.
H-4
~7.8-7.9
d
³J = 9.5 Hz
1H
This vinyl proton is coupled only to H-3. Its chemical environment is distant from the C-6 substituent, so its shift is similar to the parent compound.
H-5
~7.7-7.8
d
³J = 8.5 Hz
1H
H-5 is ortho to the C-6 substituent. It will appear as a doublet due to coupling with H-7 (meta coupling to H-7 is usually too small to resolve). Its chemical shift is expected to be slightly downfield compared to the parent due to proximity to the substituent.
H-7
~7.4-7.5
dd
³J = 8.5 Hz, ⁴J = 2.0 Hz
1H
H-7 is coupled to H-8 (ortho, large J) and H-5 (meta, small J), resulting in a doublet of doublets. The hydroxymethyl group is weakly electron-donating, which should slightly shield this proton relative to the parent quinolinone.
H-8
~7.3-7.4
d
³J = 8.5 Hz
1H
Coupled only to H-7, this proton appears as a doublet. It is relatively unaffected by the C-6 substituent.
H-3
~6.5
d
³J = 9.5 Hz
1H
This vinyl proton is coupled only to H-4, resulting in a clean doublet. Its position is largely unchanged from the parent compound.
-CH₂-
~4.6
s
-
2H
The benzylic protons of the hydroxymethyl group typically appear in this region. They are adjacent to an oxygen atom and an aromatic ring. They are expected to be a singlet as coupling to the -OH proton is often not observed in protic solvents like DMSO-d₆ due to rapid exchange.
-OH
~5.3
s (broad)
-
1H
The hydroxyl proton signal is often a broad singlet due to chemical exchange. Its chemical shift is highly variable and depends on solvent, temperature, and concentration.
Comparative Analysis and Advanced Methods
While 1D ¹H NMR is powerful, complex structures benefit from a multi-faceted analytical approach. For unequivocal assignment, especially in cases of signal overlap, 2D NMR techniques are invaluable.[2]
COSY (Correlation Spectroscopy): This experiment would definitively confirm the coupling relationships. For instance, a cross-peak between the signals at ~7.4 ppm (H-7) and ~7.3 ppm (H-8) would confirm their ortho-relationship. Similarly, the coupling between H-3 and H-4 would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached. It is exceptionally useful for resolving overlapping proton signals by spreading them across the wider carbon chemical shift range.[2][3]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular framework. For example, the benzylic protons (-CH₂) would show a correlation to C-6, C-5, and C-7, confirming the substituent's position.
Logical Workflow for Structural Elucidation
A robust analytical strategy ensures confidence in the final structural assignment. The following workflow illustrates a logical progression from initial survey scans to definitive 2D correlation experiments.
Caption: A logical workflow for the complete NMR structural elucidation of a novel compound.
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
The quality of NMR data is directly dependent on meticulous sample preparation and instrument setup. The following protocol provides a self-validating system for acquiring publication-quality spectra.
Objective: To obtain a high-resolution ¹H NMR spectrum of 6-(hydroxymethyl)quinolin-2(1H)-one.
Materials:
6-(hydroxymethyl)quinolin-2(1H)-one (5-10 mg)
Deuterated solvent (e.g., DMSO-d₆)
High-precision 5 mm NMR tube
Pasteur pipette and filter plug (e.g., cotton or glass wool)
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. The choice of solvent is critical; DMSO-d₆ is excellent for solubilizing polar compounds and preserving the signals of exchangeable protons like N-H and O-H.[2]
Gently vortex or sonicate the sample until it is fully dissolved. A clear, homogenous solution is essential.
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube. This step removes any particulate matter that could degrade spectral resolution.
Cap the NMR tube securely.
Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):
Insertion & Locking: Carefully insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet. The instrument's software will be used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume. Proper shimming is the most critical step for achieving sharp lineshapes and high resolution. The instrument's lock level provides real-time feedback on shim quality.
Tuning & Matching: Tune and match the NMR probe for the ¹H frequency. This ensures maximum energy transfer and sensitivity.
Acquisition Parameters:
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30'). A 30° pulse angle is often used as a good compromise between signal intensity and faster relaxation for quantitative work, though a 90° pulse provides maximum signal for a single scan.
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 14 ppm).
Number of Scans: Acquire 16 to 64 scans to achieve an excellent signal-to-noise ratio.
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. This allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
Acquisition Time (aq): Set an acquisition time of 3-4 seconds to ensure good digital resolution.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
Integrate the signals to determine the relative number of protons for each peak.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
A Comparative Guide to FTIR Spectral Analysis of Carbonyl and Hydroxyl Peaks in Quinolinones
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the quinolinone scaffold is a cornerstone, forming the structural basis of numerous therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the quinolinone scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The nuanced interplay of its constituent functional groups, particularly the carbonyl (C=O) and hydroxyl (O-H) moieties, dictates the molecule's physicochemical properties, biological activity, and interaction with therapeutic targets.[1] Fourier-Transform Infrared (FTIR) spectroscopy emerges as an indispensable tool for elucidating the subtle yet critical structural variations within these molecules. This guide provides an in-depth, comparative analysis of the FTIR spectral features of carbonyl and hydroxyl groups in quinolinones, grounded in experimental data and established spectroscopic principles.
The Decisive Role of Tautomerism: A Spectroscopic Dichotomy
Quinolinones, particularly hydroxyquinolones, exist in a dynamic equilibrium between their keto (lactam) and enol (lactim) tautomeric forms.[2] This equilibrium is profoundly influenced by factors such as solvent polarity, pH, and temperature.[1][3] FTIR spectroscopy provides a direct window into this tautomerism, as the vibrational frequencies of the C=O and O-H bonds are exquisitely sensitive to the prevailing tautomeric form.
The keto form, 2(1H)-quinolone, is characterized by a prominent carbonyl stretching vibration (νC=O) and an N-H stretch. In contrast, the enol tautomer, 2-hydroxyquinoline, displays a characteristic O-H stretching vibration (νO-H) and a C=N stretch.[3] The relative intensities of these peaks in an FTIR spectrum can offer a semi-quantitative measure of the tautomeric equilibrium under specific conditions. For instance, studies on 4-hydroxy-4(1H)-quinolones have shown that the keto form is favored in the crystalline state and in polar solvents, as evidenced by the presence of a strong C=O stretching band and the absence of a distinct hydroxyl peak in their powder FTIR spectra.[4]
Experimental Protocol: Sample Preparation for FTIR Analysis
The quality and interpretability of FTIR spectra are contingent upon meticulous sample preparation. The choice of method depends on the physical state of the quinolinone sample.
For Solid Samples:
Two primary methods are employed for the analysis of solid quinolinone derivatives:
Potassium Bromide (KBr) Pellet Method: This is a widely used technique for obtaining high-quality transmission spectra.[3][5]
Grinding: Finely grind 1-2 mg of the solid quinolinone sample with an agate mortar and pestle to reduce particle size and minimize light scattering.[6]
Mixing: Thoroughly mix the ground sample with 100-200 mg of dry, IR-transparent potassium bromide (KBr).[7] The concentration of the sample in KBr should ideally be between 0.2% and 1%.[6]
Pelletizing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a blank KBr pellet should be acquired to correct for any absorbed moisture or scattering losses.[5]
Attenuated Total Reflectance (ATR)-FTIR: This technique is advantageous for its minimal sample preparation requirements and is suitable for powders, films, and even liquids.[5][8]
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean.[7]
Sample Application: Place a small amount of the solid quinolinone sample directly onto the ATR crystal.[9]
Pressure Application: Apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[7]
Analysis: Acquire the FTIR spectrum. A background spectrum of the clean, empty ATR crystal should be run first.[9]
For Liquid Samples/Solutions:
Neat Liquids: A few drops of a pure liquid quinolinone can be placed between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film for analysis.[6]
Solutions: Dissolve the quinolinone sample in a suitable solvent that has minimal absorption in the spectral regions of interest. The solution can then be analyzed using a liquid cell with IR-transparent windows or by placing a drop on an ATR crystal.[7][9] It is crucial to run a spectrum of the pure solvent as a background to subtract its contribution from the sample spectrum.[6]
Caption: Experimental workflow for FTIR sample preparation.
Comparative Analysis of Carbonyl and Hydroxyl Peaks
The positions, shapes, and intensities of the carbonyl and hydroxyl absorption bands in the FTIR spectra of quinolinones provide a wealth of structural information.
The Carbonyl (C=O) Stretching Vibration
The C=O stretching peak is one of the most intense and easily identifiable absorptions in an infrared spectrum, typically appearing in the region of 1600-1900 cm⁻¹.[10] Its precise frequency is highly sensitive to the molecular environment.
Structural Feature/Environmental Factor
Effect on Carbonyl Peak Position (cm⁻¹)
Rationale
Keto-Enol Tautomerism
Keto form (~1665 cm⁻¹) vs. Enol form (absent)
The keto tautomer possesses a true carbonyl group, while the enol form has a C=N bond and an O-H group.[3]
Hydrogen Bonding
Shifts to lower frequency (red shift)
Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen weakens the C=O bond, lowering the energy required for vibration.[11]
Ring Strain
Shifts to higher frequency (blue shift)
Incorporation of the carbonyl group into a strained ring system increases the vibrational frequency.
Conjugation
Shifts to lower frequency (red shift)
Delocalization of π-electrons through conjugation with aromatic rings or other double bonds weakens the C=O bond.
Inductive Effects
Electron-withdrawing groups increase frequency; electron-donating groups decrease frequency
Electron-withdrawing groups attached to the carbonyl carbon increase the bond strength, while electron-donating groups have the opposite effect.
For instance, in 5,8-quinolinedione derivatives, two distinct C=O stretching peaks are observed, whereas 5,8-isoquinolinedione derivatives exhibit only a single carbonyl peak, allowing for their differentiation.[12]
The Hydroxyl (O-H) Stretching Vibration
The O-H stretching vibration is typically found in the 3200-3600 cm⁻¹ region. Its appearance is a clear indicator of the presence of the enol tautomer or a hydroxyl substituent.
Structural Feature/Environmental Factor
Effect on Hydroxyl Peak
Rationale
Keto-Enol Tautomerism
Present in enol form; absent in keto form
The hydroxyl group is characteristic of the enol tautomer.[3]
Hydrogen Bonding (Intermolecular)
Broad, strong peak at lower frequency (e.g., 3200-3400 cm⁻¹)
A network of hydrogen bonds in the sample leads to a wide range of O-H bond strengths and, consequently, a broad absorption band.[13]
Hydrogen Bonding (Intramolecular)
Sharper, less intense peak, often at a lower frequency than free O-H
The fixed geometry of intramolecular hydrogen bonds results in a more uniform vibrational environment. The position is less sensitive to concentration changes.[11]
Free (Non-H-bonded) O-H
Sharp, weaker peak at higher frequency (e.g., ~3600 cm⁻¹)
In dilute solutions in non-polar solvents or in the gas phase, where hydrogen bonding is minimized, the O-H stretch appears as a sharp peak.
The broadness of the O-H peak is a key diagnostic feature.[13] In the FTIR spectrum of 8-hydroxyquinoline, a broad band around 3180 cm⁻¹ is attributed to the phenolic O-H stretching vibration.[14]
Caption: Tautomeric equilibrium in hydroxyquinolones.
Case Studies: Interpreting FTIR Spectra of Quinolinones
Case Study 1: Differentiation of 2(1H)-Quinolone and 2-Hydroxyquinoline
A direct comparison of the FTIR spectra of these two tautomers reveals their distinct spectral fingerprints. The spectrum of 2(1H)-quinolone is dominated by a strong absorption around 1665 cm⁻¹ (C=O stretch) and a broader band in the 2900-3100 cm⁻¹ region (N-H stretch).[3] Conversely, the spectrum of 2-hydroxyquinoline lacks the intense carbonyl peak but shows a broad O-H stretching band between 3200 and 3400 cm⁻¹ and a C=N stretching vibration around 1630 cm⁻¹.[3]
Case Study 2: The Effect of Hydrogen Bonding in Quinolone Carboxylic Acids
In quinolone derivatives bearing a carboxylic acid group, strong intramolecular hydrogen bonding can occur between the carboxylic acid proton and the quinolone carbonyl oxygen. This interaction leads to a significant red shift and broadening of both the O-H and C=O stretching vibrations.[15] The presence of a polar solvent can further enhance the strength of these intramolecular hydrogen bonds.[15]
Conclusion
FTIR spectroscopy is a powerful and accessible technique for the structural elucidation of quinolinones. A thorough analysis of the carbonyl and hydroxyl stretching regions provides invaluable insights into tautomeric equilibria, hydrogen bonding interactions, and the influence of substituents. For researchers in drug discovery and development, a comprehensive understanding of these spectral features is crucial for characterizing novel quinolinone derivatives and correlating their structural properties with their biological activities.
References
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025, December 6). ResearchGate. Retrieved from [Link]
Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015, November 9). ACS Publications. Retrieved from [Link]
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023, November 28). MDPI. Retrieved from [Link]
Spectroscopy and Structure of 2-Hydroxyqulnoline. (1987). Bernstein Group. Retrieved from [Link]
Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. (n.d.). PMC - NIH. Retrieved from [Link]
Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2022, April 1). MDPI. Retrieved from [Link]
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Retrieved from [Link]
Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet–visible spectroscopic studies. (2025, August 5). ResearchGate. Retrieved from [Link]
FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]
Boosted Electrocatalytic Hydrogenation of Quinoline over an Electroreconstructed Cobalt Transition Metal-Based Catalyst. (2026, January 29). American Chemical Society. Retrieved from [Link]
Effect of intra & intermolecular H-bonding on position of IR spectra,effect of dilution on IR spectr. (2022, January 10). YouTube. Retrieved from [Link]
FT-IR spectra in the hydroxyl group stretching region (A) 3760–3710 cm... (n.d.). ResearchGate. Retrieved from [Link]
FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). Air Quality Research Center. Retrieved from [Link]
The Carbonyl Group, Part I: Introduction. (2020, December 20). Spectroscopy Online. Retrieved from [Link]
Spectroscopy of Alcohols and Phenols. (2023, August 8). Chemistry LibreTexts. Retrieved from [Link]
Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (2025, May 30). MDPI. Retrieved from [Link]
Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized? : r/chemhelp. (2024, August 11). Reddit. Retrieved from [Link]
A Senior Application Scientist's Guide to the Characterization of 6-Substituted Carbostyrils
Introduction: The Structural Significance of Carbostyrils The carbostyril, or 2(1H)-quinolinone, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic structure serv...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Significance of Carbostyrils
The carbostyril, or 2(1H)-quinolinone, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a robust framework for designing molecules with tailored pharmacological activities.[1] Substitution at the 6-position of the carbostyril ring, in particular, allows for significant modulation of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADMET) profile, as well as its interaction with biological targets.[1] Prominent pharmaceutical agents, such as the antiplatelet drug Cilostazol and the atypical antipsychotic Aripiprazole, feature this core structure, highlighting its therapeutic relevance.
Given the stringent quality and safety requirements for pharmaceutical compounds, the unambiguous characterization of 6-substituted carbostyrils and their potential impurities is of paramount importance. This guide provides an in-depth comparison of the essential analytical techniques used for this purpose. As a self-validating system, this document outlines not just the "how" but the "why," grounding each protocol in established scientific principles to ensure researchers, scientists, and drug development professionals can achieve robust and reliable characterization.
The Analytical Workflow: A Multi-Technique Approach
The complete characterization of a novel 6-substituted carbostyril or the profiling of its impurities is not reliant on a single technique. Instead, it requires a logical, orthogonal workflow where the strengths of one method compensate for the limitations of another. This synergistic approach ensures a comprehensive understanding of the molecule's identity, purity, and structure.
Caption: Integrated workflow for 6-substituted carbostyril characterization.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the cornerstone technique for assessing the purity of Active Pharmaceutical Ingredients (APIs) and separating them from process-related impurities or degradation products.[2][3] Its primary strength lies in its high resolving power and quantitative accuracy.
Causality in Method Development
Developing a robust, stability-indicating HPLC method is a systematic process.[2] The goal is to create a method that can separate the main compound from all potential impurities, including those formed under stress conditions (e.g., acid, base, oxidation, heat, light).[2] For carbostyril derivatives, which are often polar, reversed-phase chromatography is the most common approach.[4][5]
Column Choice: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point, offering excellent hydrophobic retention and separation efficiency for a wide range of organic molecules.[5]
Mobile Phase Selection: A gradient elution using a buffered aqueous phase (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is typically required to resolve compounds with different polarities.[5] Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer, such as ammonium phosphate or trifluoroacetic acid (TFA), is used to control the pH and ensure consistent ionization states of the analytes, leading to reproducible retention times.[5][6]
Detection: A Photodiode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, helping to assess peak purity and identify compounds with different UV maxima. The extended aromatic system of the carbostyril core provides strong chromophores, making UV detection at wavelengths around 280 nm highly sensitive.[5]
Protocol: HPLC Purity Analysis
Mobile Phase Preparation:
Mobile Phase A: Prepare a 0.1% solution of Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]
Accurately weigh and dissolve the carbostyril sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS): Unveiling Molecular Weight and Structure
Mass spectrometry is an indispensable tool for confirming molecular weight and elucidating the structure of unknown compounds, making it critical for impurity identification.[3][7] When coupled with HPLC (LC-MS), it allows for the mass analysis of each separated component in a mixture.[8]
Causality in MS Analysis
Ionization: Electrospray Ionization (ESI) is the preferred method for carbostyril derivatives as it is a soft ionization technique suitable for polar, thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[7] Analysis is typically done in positive ion mode, detecting the protonated molecule [M+H]⁺.
Mass Analyzer: High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial. HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition (molecular formula) of the parent ion and its fragments.[7][9] This is a powerful step in distinguishing between isomers and identifying unknown impurities.
Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.[10]
Characteristic Fragmentation of 6-Substituted Carbostyrils
The fragmentation of quinolones is well-studied and follows predictable pathways. Key fragmentation events include:
Loss of CO: The amide carbonyl group in the carbostyril ring can be lost as a neutral molecule of carbon monoxide (28 Da). This is a characteristic fragmentation for N-methyl-2-quinolones.[11]
Loss of H₂O: For hydroxy-substituted carbostyrils, the loss of a water molecule (18 Da) is a common initial fragmentation step.[12]
Cleavage of the Substituent: The bond connecting the substituent at the 6-position can cleave. For example, a nitro group (-NO₂) can be lost.
Ring Cleavage: The heterocyclic ring itself can undergo cleavage, often involving the loss of HCN (27 Da) from the quinoline core.[13]
Fragmentation Pathway
Neutral Loss (Da)
Rationale
Decarbonylation
28 (CO)
Characteristic of the 2-oxo-quinoline core structure.[11]
Characteristic fragmentation of the quinoline ring system.[13]
Protocol: LC-MS for Impurity Identification
LC Method: Use an MS-compatible HPLC method. This involves replacing non-volatile buffers (e.g., phosphate) with volatile ones (e.g., 0.1% formic acid or ammonium formate in water).[9]
MS Instrument Settings (ESI+):
Capillary Voltage: 3.5 - 4.5 kV
Drying Gas (N₂) Flow: 8 - 12 L/min
Drying Gas Temperature: 300 - 350 °C
Nebulizer Pressure: 30 - 45 psi
Data Acquisition:
Full Scan Mode: Acquire data over a mass range of m/z 100-1000 to detect the molecular ions of the API and any impurities.
Auto MS/MS Mode: Set the instrument to automatically select the most intense ions from the full scan for fragmentation, generating MS/MS spectra for structural elucidation.[9]
Data Analysis:
Extract the accurate mass of the impurity's molecular ion.
Use the instrument software's molecular formula generator to determine possible elemental compositions.[9]
Analyze the MS/MS fragmentation pattern and compare it to the fragmentation of the parent drug to propose a structure for the impurity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[14][15] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For characterizing 6-substituted carbostyrils, both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential.[11]
Causality in NMR Analysis
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling). The chemical shifts (δ) are highly sensitive to the electronic effects of substituents.
¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule. The chemical shift range is much wider than for ¹H NMR, so signals are typically well-resolved.[16] The chemical shift of the carbonyl carbon (C2) is particularly diagnostic, appearing far downfield (~160-165 ppm).
2D NMR:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton and confirming the position of substituents.[11]
Comparative NMR Data for 6-Substituted Carbostyrils
The substituent at the 6-position significantly influences the chemical shifts of the aromatic protons and carbons. Electron-donating groups (e.g., -NH₂, -OH) will shield nearby nuclei, causing upfield shifts (lower δ), while electron-withdrawing groups (e.g., -NO₂) will deshield them, causing downfield shifts (higher δ).
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Position
H-3
H-4
H-5
H-7
H-8
NH (pos. 1)
6-H (Unsub.)
~6.5
~7.8
~7.5
~7.2
~7.3
~11.9
6-OH
~6.4
~7.7
~7.1
~6.9
~7.2
~11.5
6-NO₂
~6.7
~8.0
~8.5
~8.2
~7.5
~12.2
6-NH₂
~6.3
~7.5
~6.8
~6.7
~7.0
~11.2
Note: These are approximate values synthesized from literature data.[17][18][19] Exact shifts depend on solvent and concentration.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Position
C-2 (C=O)
C-3
C-4
C-4a
C-5
C-6
C-7
C-8
C-8a
6-H (Unsub.)
~161
~121
~139
~116
~128
~122
~129
~116
~140
6-OH
~161
~122
~139
~117
~122
~152
~110
~117
~133
6-NO₂
~160
~122
~141
~116
~124
~143
~125
~117
~144
6-NH₂
~161
~122
~139
~117
~121
~146
~105
~117
~131
Note: These are approximate values synthesized from literature data.[17][18][19] The substituent directly alters the chemical shift of C-6 and its neighboring carbons.
Protocol: Full NMR Structural Assignment
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is a good choice for carbostyrils as it solubilizes polar compounds and allows for the observation of exchangeable N-H and O-H protons.[17]
Acquire 1D Spectra:
Run a standard ¹H NMR experiment.
Run a proton-decoupled ¹³C NMR experiment.
Acquire 2D Spectra:
Run a gCOSY experiment to establish H-H correlations in the aromatic and vinyl regions.
Run a gHSQC experiment to assign protons to their directly attached carbons.
Run a gHMBC experiment to establish long-range (2-3 bond) H-C correlations. This is critical for confirming the position of the C-6 substituent by observing correlations from H-5 and H-7 to the quaternary carbon C-6.
Data Interpretation: Systematically use the 2D correlation data to walk through the spin systems and build the molecular structure, confirming all assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.
Causality in FTIR Analysis
For 6-substituted carbostyrils, FTIR is excellent for quickly confirming the presence of key structural features:
Carbostyril Core: A strong, sharp absorption band for the amide C=O stretch is expected between 1650-1680 cm⁻¹. The N-H stretching vibration appears as a broad band around 3200-3400 cm⁻¹.
Aromatic Ring: C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. C-H stretching from the aromatic ring is typically seen just above 3000 cm⁻¹.
Substituent Groups: The substituent at the 6-position will have its own characteristic absorptions.
Table 3: Key FTIR Absorption Bands (cm⁻¹) for 6-Substituted Carbostyrils
Functional Group
Vibration Type
Characteristic Wavenumber (cm⁻¹)
Appearance
N-H (Amide)
Stretch
3200 - 3400
Strong, often broad
C-H (Aromatic)
Stretch
3000 - 3100
Medium, sharp
C=O (Amide)
Stretch
1650 - 1680
Strong, sharp
C=C (Aromatic)
Stretch
1450 - 1600
Medium to strong, multiple bands
O-H (Phenol)
Stretch
3200 - 3600
Strong, very broad
N-O (Nitro)
Asymmetric Stretch
1500 - 1550
Strong
N-O (Nitro)
Symmetric Stretch
1340 - 1380
Strong
N-H (Amine)
Stretch
3300 - 3500
Medium, two bands for -NH₂
Protocol: FTIR Analysis by KBr Pellet
Sample Preparation:
Grind ~1-2 mg of the solid carbostyril sample into a fine powder using an agate mortar and pestle.
Add ~100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.[16]
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.
Data Interpretation: Identify the major absorption bands and correlate them with the expected functional groups using a reference table.
Caption: Relationship between analytical techniques and characterization data.
Conclusion
The characterization of 6-substituted carbostyrils relies on a validated, multi-technique approach. Each analytical method provides a unique and essential piece of the puzzle. HPLC stands as the primary tool for quantitative purity assessment. Mass spectrometry, especially high-resolution MS, provides definitive molecular weight and elemental composition, with tandem MS offering vital clues to the structure of unknown impurities. FTIR offers a rapid confirmation of key functional groups. Finally, NMR spectroscopy serves as the ultimate arbiter of structure, providing the detailed connectivity map required for unambiguous identification. By logically integrating these techniques, researchers can build a comprehensive and reliable data package that ensures the quality, safety, and efficacy of these vital pharmaceutical compounds.
References
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
Wang, R., & Li, L. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 71-80. [Link]
Joseph, S., & Dai, Y. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies Application Note. [Link]
Patel, D. R., et al. (2022). RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. Journal of Pharmaceutical Negative Results, 13(S1), 1-6. [Link]
Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(12), 2216-2225. [Link]
Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]
Boufridi, A., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5722. [Link]
Abreu, P. E., & Carvalho, C. F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
El-Gendy, A. A., & El-Emary, T. I. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(4), 238-242. [Link]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
Bruker. (n.d.). Procedure for measurements using the EGA FTIR cell. [Link]
Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]
Mohamed, E. H. A. (1991). One-step synthesis of 4-hydroxycarbostyrils. Zagazig Journal of Pharmaceutical Sciences, 13(4), 166. [Link]
Claramunt, R. M., et al. (2015). NMR Structural Characterization of Oxygen Heterocyclic Compounds. InTech. [Link]
IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). [Link]
Onchoke, K. K., & Applegate, T. J. (2019). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104928. [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]
Hicks, E. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData, 8(11), x230985. [Link]
Iaroshenko, V. O., et al. (2015). The structural use of carbostyril in physiologically active substances. Bioorganic & Medicinal Chemistry, 23(17), 5343-5361. [Link]
Sterling Pharma Solutions. (n.d.). Determination of assay, purity and impurities in a highly potent API for a phase I-III project. [Link]
Int. J. Pharm. Sci. Rev. Res. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 6-(hydroxymethyl)quinolin-2(1H)-one
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 6-(hydroxymethyl)quinolin-2(1H...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 6-(hydroxymethyl)quinolin-2(1H)-one. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-(hydroxymethyl)quinolin-2(1H)-one, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream safely and effectively, protecting both yourself and the environment.
PART 1: Hazard Assessment - A Structurally-Informed Approach
Specific safety data for 6-(hydroxymethyl)quinolin-2(1H)-one is not extensively documented. In such cases, a Senior Application Scientist must adopt the precautionary principle, deriving a probable hazard profile by analyzing its core chemical structure and related compounds. This approach ensures that safety measures are conservative and comprehensive.
The molecule consists of a quinolinone core, which is a derivative of quinoline. Quinoline and its analogues are known for their biological activity and associated hazards.
Core Structure Analysis:
Quinoline: The parent structure is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][2]
Quinolin-2(1H)-one (Carbostyril): The lactam form of quinoline introduces different properties. Analogues are noted to be skin and eye irritants.[3][4] They are often incompatible with strong oxidizing agents and strong acids.[3]
Based on this structural analogy, we can project a conservative hazard profile for 6-(hydroxymethyl)quinolin-2(1H)-one.
Predicted Hazard
Basis of Assessment (Structural Analogy)
Recommended Precaution
Skin & Eye Irritation
Derivatives like 6-Hydroxyquinoline and 3,4-Dihydro-2(1H)-quinolinone are known irritants.[4][5][6][7]
Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses/goggles.[5]
Do not dispose of down the drain or in regular trash.[2][8] Ensure containment to prevent environmental release.
This evidence-based projection mandates that 6-(hydroxymethyl)quinolin-2(1H)-one be handled and disposed of as hazardous chemical waste.
PART 2: The Regulatory Imperative: OSHA and EPA Frameworks
All laboratory operations in the United States involving hazardous chemicals are governed by two primary federal regulations. Adherence to these is not optional; it is a legal requirement.
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[9][10] Your institution's CHP is the primary document outlining the specific procedures for safe handling and waste disposal. The standard's goal is to minimize employee exposure to hazardous chemicals.[11][12]
EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle-to-grave."[8] This means that from the moment a chemical is deemed "waste," it must be managed according to strict protocols covering its storage, transport, and ultimate disposal.[13][14] Disposing of chemical waste into the regular trash or sewer system is prohibited under RCRA.[8]
Your adherence to the protocol detailed below will ensure compliance with these foundational standards.
PART 3: Standard Operating Protocol for Disposal
This protocol provides a direct, step-by-step methodology for the safe disposal of 6-(hydroxymethyl)quinolin-2(1H)-one waste, including pure compound, solutions, and contaminated labware.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin and eye irritation.
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
Hand Protection: Chemically resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat.
Step 2: Characterize and Segregate the Waste
Proper segregation is the most critical step in preventing dangerous chemical reactions.
Designate as Hazardous Waste: All waste containing 6-(hydroxymethyl)quinolin-2(1H)-one must be treated as hazardous chemical waste.
Solid Waste: Collect unused or expired pure compound, as well as grossly contaminated items like weigh boats or paper towels, in a designated solid waste container.
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container.
Aqueous Waste: Can be collected together if compatible with other components.
Organic Solvent Waste: Collect in a separate container. Do not mix halogenated and non-halogenated solvents unless your institutional EHS policy allows it.[15]
Incompatibility Alert: Based on related structures, keep this waste stream separate from strong oxidizing agents and strong acids.[3]
Step 3: Select the Proper Waste Container
The integrity of the waste container is essential for safe storage.
Compatibility: The container must be chemically compatible with the waste. Use either a glass bottle or a high-density polyethylene (HDPE) carboy for liquids.[14] A labeled, sealable bag or a wide-mouth jar can be used for solids inside a larger pail.[16]
Condition: The container must be in good condition, free of cracks or damage, with a secure, leak-proof screw-top cap.[13][17]
Venting: If there is any potential for gas evolution, use a pressure-venting cap.
Step 4: Label the Container Correctly
Improper labeling is a major compliance violation. The label must be clear, legible, and permanently affixed to the container as soon as the first drop of waste is added.
The full, unabbreviated chemical name: "6-(hydroxymethyl)quinolin-2(1H)-one" .[17]
List all other chemical constituents and their approximate percentages (e.g., "Methanol ~90%", "Water ~5%").
Your Name, Principal Investigator (PI), and Laboratory information.
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
The RCRA allows for the temporary storage of hazardous waste in designated SAAs within the lab.
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][17]
Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[17] Do not leave a funnel in the container.
Secondary Containment: Place the container in a larger, chemically resistant tub or tray to contain any potential leaks.
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA. In practice for most labs, total waste is kept to a minimum, often under 25 gallons.[16]
Step 6: Arrange for Final Disposal
When the container is 90% full or has been stored for a predetermined time (typically not exceeding 150-180 days), arrange for its removal.[13][16]
Contact EHS: Follow your institution's specific procedure to request a waste pickup. This is typically done through an online portal or by contacting the Environmental Health & Safety (EHS) office directly.[16]
Professional Disposal: Your EHS office will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration.[18][19]
PART 4: Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial.
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
Don PPE: Put on your full PPE as described in Step 1 of the disposal protocol.
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[2]
Collection: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste. Use non-sparking tools if flammable solvents are present.
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS office, per your institution's policy.
PART 5: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for handling waste streams of 6-(hydroxymethyl)quinolin-2(1H)-one.
Caption: Decision workflow for proper segregation and disposal of 6-(hydroxymethyl)quinolin-2(1H)-one waste.
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?.
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
Finar Limited. (2010, June 10). Material Safety Data Sheet - Quinoline.
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Hydroxyquinoline.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Hydroxyquinoline.
Fisher Scientific. (2009, April 24). SAFETY DATA SHEET - 3,4-Dihydro-2(1H)-quinolinone.
Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline.
ECHEMI. (n.d.). 6-Hydroxyquinoline SDS, 580-16-5 Safety Data Sheets.
Echemi. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Safety Data Sheets.
Capot Chemical Co.,Ltd. (2013, October 15). MSDS of 7-Hydroxy-1H-quinolin-2-one.
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
ChemDmart. (n.d.). Safety data sheet - 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.
University of California, Berkeley. (n.d.). Chemical Waste. Environmental Health & Safety (EHS).
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
This guide defines the operational safety standards for handling 6-(hydroxymethyl)quinolin-2(1H)-one.[1][2][3][6][7][8] While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), its application as a scaffold in drug discovery (specifically for PDE3 inhibitors and cilostazol analogs) necessitates a Control Banding approach .[3] We treat this not merely as a chemical reagent, but as a bioactive intermediate requiring rigorous containment to prevent occupational sensitization.[3]
Risk Assessment & Hazard Architecture
Before selecting PPE, we must define the enemy.[3] The primary risk with quinolinone derivatives is not acute lethality, but particulate inhalation and solution-phase permeation .[1][3]
Hazard Category
GHS Classification
Operational Implication
Inhalation
STOT SE 3 (H335)
The compound is a fine solid.[1][2][3] Electrostatic charging during weighing can aerosolize particles, risking respiratory sensitization.[3]
Dermal
Skin Irrit. 2 (H315)
Phenolic/alcohol moieties can facilitate dermal absorption, especially when dissolved in organic solvents (DMSO, DMF).[3]
Respiratory: Fume Hood (Sash at 18 inches).[3] Respirator not required if sash is compliant.[3]
Eyes: Safety Glasses with Side Shields (Splash goggles if working with pressurized lines).[3]
Hands:Double Gloving Protocol.
Inner Layer: Nitrile (4 mil) - Inspect for micro-tears.[1][3]
Outer Layer: Nitrile (4-8 mil) or Neoprene (if using halogenated solvents).[1][3]
Rationale: Organic solvents (DCM, DMF) act as vehicles, carrying the quinolinone through the glove barrier. The air gap between gloves provides a breakthrough indicator and delay.[3]
Visualization: PPE Decision Matrix
Figure 1: Decision matrix for selecting Personal Protective Equipment based on physical state and quantity.
Operational Protocol: Step-by-Step
This workflow is designed to break the chain of exposure during the most critical step: Solubilization .[3]
Step 1: Preparation & Weighing
Static Control: Quinolinones are often fluffy solids prone to static.[3] Place an ionizing bar or anti-static gun near the balance inside the fume hood.[3]
Taring: Tare the weigh boat before adding the compound. Do not add compound to a boat sitting on the balance pan; remove the boat, add compound, then re-weigh to prevent balance contamination.
Containment: If weighing >100mg, work over a disposable absorbent pad (benchkote) to capture stray particles.[3]
Step 2: Solubilization (The High-Risk Moment)
Causality: Adding solvent to a light powder often causes "puffing" (aerosol ejection) due to displaced air.[3]
Vessel Setup: Place the solid in a round-bottom flask (RBF).
Solvent Addition: Do not pour solvent directly onto the powder.[3]
Correct Method: Tilt the RBF slightly.[3] Run the solvent down the side of the glass wall.[3] This wets the powder from the bottom up, preventing dust plumes.[3]
Sealing: Immediately cap the flask with a septum or stopper before swirling.
Step 3: Reaction Monitoring
Sampling: When withdrawing aliquots for TLC/HPLC, use long-needle syringes through a septum.[3] Avoid opening the system to the atmosphere.[3][7][8][10]
Sharps Safety: Do not recap needles. Dispose of the entire syringe/needle unit into the sharps container immediately.
Emergency Response & Spill Logic
In the event of a spill, speed matters less than containment .[3]
Visualization: Spill Response Workflow
Figure 2: Logic flow for containing and cleaning spills based on the state of matter.[1][2][3]
Disposal & Decontamination
Solid Waste: All gloves, weigh boats, and paper towels contacting the compound must be disposed of in Solid Hazardous Waste .[3] Do not use regular trash.[3]
Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).[3] Label clearly with "Contains Quinolinone Derivatives."[3]
Glassware: Rinse glassware with Acetone or Methanol before placing it in the base bath or dishwasher.[3] This "pre-rinse" should be collected as hazardous waste to prevent contaminating the communal cleaning system.[3]
References
PubChem. (2025).[3][5] 6-Hydroxymethylquinoline (Compound CID 1514385) - Safety and Hazards. National Library of Medicine.[3] [Link]
ECHA. (2025). Registration Dossier: Quinolinone derivatives - Classification and Labelling Inventory. European Chemicals Agency.[3][5] [Link]